Amino-PEG28-acid
Description
Properties
Molecular Formula |
C59H119NO30 |
|---|---|
Molecular Weight |
1322.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C59H119NO30/c60-2-4-64-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-56-90-58-57-89-55-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-63-3-1-59(61)62/h1-58,60H2,(H,61,62) |
InChI Key |
LKFISMSLFONRBU-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amino-PEG28-acid |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Amino-PEG28-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG28-acid is a high molecular weight, monodisperse polyethylene glycol (PEG) linker that is instrumental in the advancement of bioconjugation and drug delivery. This heterobifunctional linker possesses a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic chain of 28 ethylene glycol units. This distinct structure provides a versatile platform for covalently linking two different molecules, such as a targeting moiety and a therapeutic agent. The extensive PEG chain enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and improves pharmacokinetic profiles by increasing the hydrodynamic radius, which can decrease renal clearance.[1][2][3][] This guide provides a comprehensive overview of the technical specifications of this compound, detailed experimental protocols for its application in the synthesis of antibody-drug conjugates (ADCs), and a discussion of its role in the development of proteolysis-targeting chimeras (PROTACs).
Core Properties of this compound
The utility of this compound as a linker is defined by its chemical and physical properties. A summary of its key quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 1322.58 g/mol | [5] |
| Molecular Formula | C₅₉H₁₁₉NO₃₀ | |
| Purity | >95% | |
| CAS Number | 196936-04-6 | |
| Solubility | Soluble in water, DMF, DMSO, and chlorinated solvents (e.g., Dichloromethane). |
Applications in Drug Development
The unique characteristics of this compound make it a valuable tool in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound serves as a flexible, hydrophilic spacer that connects a potent cytotoxic drug to a monoclonal antibody. This conjugation strategy enhances the solubility of often hydrophobic drug payloads and can lead to a more favorable pharmacokinetic profile. The bifunctional nature of the linker allows for a controlled, stepwise conjugation process.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. PEG linkers, such as this compound, are frequently used to connect the target protein-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of an antibody-drug conjugate (ADC) using an amino-PEG-acid linker. This protocol is a composite of established bioconjugation methods and should be adapted based on the specific antibody, drug, and analytical methods available.
Part 1: Activation of the Carboxylic Acid Group of this compound
This step involves the conversion of the terminal carboxylic acid of the PEG linker into an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing cytotoxic drug
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC (1.2 eq). The reaction is typically most efficient at a pH of 4.5-7.2.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the formation of the NHS ester.
-
Drug Conjugation: Once the activation is complete, add the amine-containing cytotoxic drug (1.0-1.2 eq) to the reaction mixture. If the drug is in a salt form, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 eq) to neutralize.
-
Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring for the formation of the drug-linker conjugate.
-
Purification: Purify the drug-linker conjugate using flash column chromatography or preparative HPLC.
Part 2: Antibody Modification and Conjugation
This part of the protocol describes the conjugation of the activated drug-linker to a monoclonal antibody. This example assumes conjugation to lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker-NHS ester from Part 1
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Drug-Linker Preparation: Dissolve the purified drug-linker-NHS ester in a minimal amount of anhydrous DMSO.
-
Conjugation: Slowly add the drug-linker solution to the antibody solution with gentle stirring. The molar ratio of drug-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5-10 fold molar excess of the drug-linker.
-
Reaction: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation state. Common analytical techniques include Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.
Experimental Workflow: ADC Synthesis and Characterization
The following diagram outlines the key steps in the synthesis and characterization of an antibody-drug conjugate using this compound.
Caption: Workflow for the synthesis and characterization of an ADC.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development. Its well-defined structure, hydrophilicity, and bifunctional nature enable the precise construction of complex bioconjugates with improved pharmaceutical properties. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this linker in the synthesis of next-generation therapeutics such as ADCs and PROTACs. As the demand for targeted therapies continues to grow, the importance of advanced linkers like this compound in enabling these innovative treatments will undoubtedly increase.
References
An In-depth Technical Guide to Amino-PEG28-acid: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Amino-PEG28-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, supported by experimental protocols and data.
Chemical Structure and Properties
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that possesses a primary amine group (-NH2) at one terminus and a carboxylic acid group (-COOH) at the other.[1] These two functional groups are separated by a 28-unit PEG spacer, which imparts hydrophilicity and flexibility to the molecule.[2] The presence of chemically orthogonal amine and carboxylic acid moieties allows for sequential and controlled conjugation to a variety of biomolecules and surfaces.[2]
The primary amine group can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as with carboxylic acids in the presence of coupling agents.[3] Conversely, the terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups on other molecules.[3] The extended PEG chain enhances the solubility of conjugated molecules in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of therapeutic agents by decreasing immunogenicity and increasing circulation half-life.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C59H119NO30 | |
| Molecular Weight | 1322.58 g/mol | |
| Purity | Typically >95% | |
| Appearance | Solid | |
| Solubility | Soluble in aqueous media | |
| Storage | -20°C, desiccated |
Predicted Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of this compound in an appropriate deuterated solvent is expected to show a prominent, broad singlet around 3.6 ppm corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-). Signals corresponding to the protons adjacent to the terminal amine and carboxylic acid groups would appear at distinct chemical shifts, allowing for confirmation of the bifunctional structure.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 1323.58. The isotopic distribution pattern would confirm the elemental composition of the molecule.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process starting from a commercially available PEG diol. The following is a generalized protocol based on established methods for the synthesis of heterobifunctional PEGs.
Step 1: Monoprotection of PEG Diol
-
Dissolve PEG diol (28 units) in anhydrous dichloromethane (DCM).
-
Add one equivalent of a suitable protecting group for one of the terminal hydroxyl groups, such as dimethoxytrityl (DMT) chloride, in the presence of a base like pyridine.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the mono-protected PEG by column chromatography.
Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid
-
Dissolve the mono-protected PEG in DCM.
-
Add succinic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Purify the resulting mono-protected PEG-acid by precipitation or chromatography.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the mono-protected PEG-acid in a suitable solvent.
-
Remove the protecting group under appropriate conditions (e.g., mild acid for DMT).
-
Purify the resulting hydroxyl-PEG-acid.
Step 4: Conversion of the Hydroxyl Group to an Amine
-
Activate the terminal hydroxyl group by converting it to a better leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a base.
-
Displace the leaving group with an azide source, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF).
-
Reduce the resulting azide to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.
-
Purify the final product, this compound, by dialysis or chromatography.
The workflow for a generalized synthesis of a heterobifunctional PEG is depicted below.
Bioconjugation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the solution and incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
Add the amine-containing molecule to the activated this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods.
The workflow for EDC/NHS coupling is illustrated in the following diagram.
References
Amino-PEG28-acid: A Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG28-acid, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and surface modification. Understanding the solubility of this reagent in various solvent systems is paramount for its effective application in research and development. This document outlines its solubility profile, presents experimental protocols for solubility determination, and illustrates key workflows.
Core Concepts in Solubility
This compound possesses a hydrophilic polyethylene glycol (PEG) chain, which significantly influences its solubility. The PEG moiety, with its repeating ethylene oxide units, readily forms hydrogen bonds with water molecules, rendering the compound highly soluble in aqueous media.[1] This property is advantageous for biological applications, ensuring that molecules modified with this linker exhibit enhanced aqueous solubility.[2][] Conversely, the polymer backbone also allows for solubility in a range of organic solvents, a critical factor for reaction setup and purification processes.
Quantitative Solubility Data
| Solvent System | Expected Solubility | Notes |
| Aqueous Solvents | ||
| Water | ≥ 10 mg/mL | The hydrophilic PEG chain imparts excellent water solubility. Solutions should be clear. |
| Phosphate-Buffered Saline (PBS) | Expected to be high | PEGs are very soluble in aqueous buffers like PBS.[4] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | A common solvent for PEG compounds, often used for creating concentrated stock solutions.[5] |
| Chloroform (CHCl₃) | ≥ 10 mg/mL | Bifunctional PEGs generally show good solubility in chloroform. |
| Dichloromethane (DCM) | Soluble | Generally a good solvent for PEG compounds. |
| Dimethylformamide (DMF) | Soluble | Another common solvent for PEGylation reactions. |
| Alcohols (e.g., Methanol, Ethanol) | Less Soluble | Solubility is generally lower in alcohols compared to water or chlorinated solvents. |
| Toluene | Less Soluble | Heating may be required to dissolve PEG compounds in toluene. |
| Diethyl Ether | Insoluble | PEGs are generally not soluble in ether. |
Disclaimer: The data presented is based on information for similar compounds and should be used as a guideline. It is highly recommended to perform experimental verification for specific applications.
Experimental Protocol for Solubility Determination
The following section details a generalized protocol for determining the solubility of this compound. The shake-flask method is a reliable and widely used technique for this purpose.
Principle
The shake-flask method involves adding an excess amount of the solute (this compound) to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.
Materials
-
This compound
-
Selected aqueous and organic solvents
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized.
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity. For aqueous solutions, use deionized water or the desired buffer.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted supernatant using a pre-calibrated HPLC method or other suitable analytical technique to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility and the logical relationship of factors influencing it.
Caption: Workflow for Solubility Determination
Caption: Factors Influencing Solubility
References
An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG28-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Amino-PEG28-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The methodologies detailed herein are based on established chemical principles and published synthetic routes for analogous long-chain amino-PEG-acid derivatives.
Introduction
This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group, connected by a 28-unit ethylene glycol chain. This structure imparts excellent water solubility and biocompatibility, while the terminal functional groups allow for the sequential and specific conjugation of two different molecules. The extended PEG spacer minimizes steric hindrance and can improve the pharmacokinetic properties of the conjugated molecule.
This document outlines a robust multi-step synthetic pathway and subsequent purification strategies to obtain high-purity this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the amino group, introduction of the carboxylic acid precursor, deprotection of the amine, and final hydrolysis to yield the desired product. A representative synthetic route is detailed below, adapted from established methodologies for preparing similar aminopolyethylene glycol propionic acids.[1]
Overall Synthesis Pathway
The overall synthetic strategy can be visualized as a four-step process starting from a commercially available polyethylene glycol.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
This initial step involves the protection of what will become the amino-terminus of the final molecule. The hydroxyl groups of PEG28 are first activated, for example by tosylation, and then displaced by dibenzylamine. For the synthesis of a heterobifunctional PEG, a monoprotected PEG derivative would be used as the starting material. Alternatively, a method starting with dibenzylamino-polyethylene glycol can be employed.[1]
-
Reaction: Polyethylene glycol is reacted with dibenzyl chloroethylamine hydrochloride under alkaline conditions.
-
Reagents: Polyethylene glycol (n=28), dibenzyl chloroethylamine hydrochloride, a suitable base (e.g., sodium hydroxide).
-
Solvent: A suitable organic solvent such as dichloromethane.
-
Procedure: A solution of polyethylene glycol and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane is treated with an aqueous solution of a strong base. Dibenzyl chloroethylamine hydrochloride is then added, and the reaction is stirred at room temperature.
-
Work-up: The organic layer is separated, washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
The hydroxyl end of the PEG chain is reacted with tert-butyl acrylate in a Michael addition reaction to introduce the protected carboxylic acid moiety.
-
Reaction: The hydroxyl group of N,N-Dibenzylamino-PEG28-OH undergoes a Michael addition with tert-butyl acrylate.
-
Reagents: N,N-Dibenzylamino-PEG28-OH, tert-butyl acrylate, a base catalyst (e.g., sodium hydroxide), phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Solvent: Dichloromethane.
-
Procedure: To a solution of N,N-Dibenzylamino-PEG28-OH and tetrabutylammonium bromide in dichloromethane, an aqueous solution of sodium hydroxide is added. The mixture is cooled, and tert-butyl acrylate is added dropwise. The reaction is allowed to proceed at room temperature.[1]
-
Work-up: The reaction mixture is worked up by separating the organic phase, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is often used in the next step without further purification.
The dibenzyl protecting groups are removed by catalytic hydrogenation to yield the free amine.
-
Reaction: Catalytic hydrogenation to remove the two benzyl groups from the nitrogen atom.
-
Reagents: tert-butyl N,N-dibenzylamino-PEG28-propionate, Palladium on carbon (Pd/C) catalyst.
-
Solvent: An appropriate solvent such as methanol or ethanol.
-
Procedure: The starting material is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up: The catalyst is removed by filtration (e.g., through Celite), and the filtrate is concentrated to give the desired product. This intermediate can often be used directly in the next step.
The final step is the hydrolysis of the tert-butyl ester to the carboxylic acid under acidic conditions.
-
Reaction: Acid-catalyzed hydrolysis of the tert-butyl ester.
-
Reagents: tert-butyl Amino-PEG28-propionate, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid).
-
Solvent: Dichloromethane (if using TFA) or an aqueous medium.
-
Procedure: The tert-butyl ester is dissolved in a suitable solvent and treated with the acid. The reaction is stirred at room temperature for several hours.[2][3]
-
Work-up: The solvent and excess acid are removed under reduced pressure. The crude product is then purified.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. The overall yield for a similar synthesis of aminopolyethylene glycol propionic acid has been reported to be in the range of 87-92% with a final purity of 97-99.5%.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Dibenzylamination | HO-PEG28-OH | Dibenzylamino-PEG28-OH | 85-95 | >95 |
| 2 | Michael Addition | Dibenzylamino-PEG28-OH | Dibenzylamino-PEG28-propionate (tert-butyl ester) | 90-98 | >90 (often used crude) |
| 3 | Catalytic Hydrogenation | Dibenzylamino-PEG28-propionate (tert-butyl ester) | Amino-PEG28-propionate (tert-butyl ester) | >95 | >95 |
| 4 | Acid Hydrolysis | Amino-PEG28-propionate (tert-butyl ester) | This compound | 90-98 | >97 |
Purification of this compound
The purification of the final product and intermediates is critical to ensure high quality and reproducibility in downstream applications. A combination of chromatographic techniques is typically employed.
Purification Workflow
The general workflow for the purification of this compound involves initial purification of intermediates by column chromatography and final purification of the product by preparative HPLC.
Caption: General purification workflow for intermediates and the final product.
Purification Protocols
Intermediates such as N,N-Dibenzylamino-PEG28-OH can be purified using normal-phase column chromatography on silica gel.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. For polar compounds, solvent systems like dichloromethane/methanol or chloroform/methanol are often effective.
-
Procedure: The column is packed with silica gel in the initial, less polar eluent. The crude product is loaded onto the column, and the polarity of the eluent is gradually increased to elute the desired compound. Fractions are collected and analyzed by TLC or HPLC to identify the pure product.
The final product, this compound, is a polar molecule and is best purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Stationary Phase: A C18 or C8 bonded silica column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Gradient: A typical gradient would start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the compound. An example gradient is:
-
0-5 min: 5% Acetonitrile
-
5-35 min: 5% to 95% Acetonitrile
-
35-40 min: 95% Acetonitrile
-
40-45 min: 95% to 5% Acetonitrile
-
-
Detection: Since the PEG backbone does not have a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for universal detection. If the molecule is conjugated to a UV-active group, a UV detector can be used.
-
Post-Purification: The fractions containing the pure product are collected, combined, and the solvent is removed, often by lyophilization, to yield the final product as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the integrity of the PEG chain and terminal functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthesis and purification of this compound require a multi-step approach with careful control over reaction conditions and rigorous purification of intermediates and the final product. The methodologies outlined in this guide provide a robust framework for researchers to produce high-quality this compound for a wide range of applications in the fields of bioconjugation and drug delivery. The use of appropriate analytical techniques is essential to ensure the identity, purity, and quality of the final product.
References
The Bifunctional Nature of Amino-PEG28-acid Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG28-acid linkers, detailing their bifunctional nature, physicochemical properties, and applications in bioconjugation and drug development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize these versatile molecules in their work.
Core Concepts: Understanding the Bifunctional Advantage
This compound is a heterobifunctional linker molecule featuring a primary amine group (-NH2) at one terminus and a carboxylic acid group (-COOH) at the other, separated by a 28-unit polyethylene glycol (PEG) chain.[1][2][3] This dual-functionality is the cornerstone of its utility, allowing for the sequential or orthogonal conjugation of two different molecules. The long, hydrophilic PEG spacer imparts several advantageous properties to the linker and the resulting conjugates, including enhanced solubility, reduced steric hindrance, and improved pharmacokinetic profiles.[1]
Key Features and Benefits:
-
Bifunctionality: Enables the coupling of two distinct molecular entities, such as a protein and a small molecule drug.
-
Hydrophilicity: The PEG chain increases the water solubility of the linker and conjugated molecules, which is particularly beneficial for hydrophobic drugs.[4]
-
Flexibility: The PEG spacer provides a flexible connection between the conjugated molecules, minimizing interference with their biological activity.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.
-
Reduced Steric Hindrance: The long spacer arm effectively distances the conjugated molecules, preventing steric clash that could impair their function.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for a typical this compound linker.
| Property | Value | Reference |
| Molecular Formula | C59H119NO30 | |
| Molecular Weight | 1322.58 g/mol | |
| Purity | >95% | |
| Number of PEG units | 28 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMF, DMSO, CH2Cl2 | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols: A Guide to Bioconjugation
The bifunctional nature of this compound allows for a variety of conjugation strategies. The amine and carboxylic acid groups can be reacted with a range of functional groups on target molecules.
Amine Group Conjugation
The primary amine of the linker can be readily coupled to molecules containing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters).
Protocol: EDC/NHS Coupling to a Carboxylic Acid-Containing Molecule
This protocol describes the activation of a carboxylic acid on a target molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then reacts with the amine group of the this compound linker.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the Carboxylic Acid-Containing Molecule: Dissolve the target molecule in Activation Buffer.
-
Activate the Carboxylic Acid: Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution. Incubate for 15-30 minutes at room temperature.
-
Dissolve the this compound Linker: Dissolve the this compound in DMF or DMSO.
-
Conjugation: Add the dissolved this compound to the activated molecule solution. Adjust the pH to 7.2-7.5 with Coupling Buffer. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate chromatography method (see Section 3.3).
Carboxylic Acid Group Conjugation
The carboxylic acid end of the linker can be coupled to molecules containing primary amines. This typically involves the activation of the carboxylic acid using carbodiimide chemistry.
Protocol: EDC/NHS Coupling to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid on the this compound linker using EDC and NHS to form an amine-reactive NHS ester, which then reacts with a primary amine on the target molecule.
Materials:
-
Amine-containing molecule
-
This compound
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve this compound: Dissolve the this compound linker in Activation Buffer.
-
Activate the Carboxylic Acid: Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution. Incubate for 15-30 minutes at room temperature.
-
Dissolve the Amine-Containing Molecule: Dissolve the target molecule in Coupling Buffer.
-
Conjugation: Add the dissolved amine-containing molecule to the activated linker solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate chromatography method (see Section 3.3).
Purification and Characterization of Conjugates
Purification of the resulting conjugate is crucial to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing smaller molecules like unreacted linkers and coupling reagents from larger protein conjugates.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be used to separate the conjugate from the unconjugated protein, as the PEGylation can alter the protein's surface charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is often used for the analysis and purification of smaller conjugates and for peptide mapping to identify conjugation sites.
Characterization Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and quantify the degree of PEGylation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the conjugate, thereby confirming successful conjugation and determining the number of linkers attached.
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound linkers.
References
CAS number and suppliers for Amino-PEG28-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Amino-PEG28-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification applications.
Core Properties and CAS Number
This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group, separated by a 28-unit PEG spacer. This structure provides a versatile tool for covalently linking different molecules. The extended PEG chain enhances the solubility and flexibility of the resulting conjugate.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 196936-04-6 | [1][2] |
| Molecular Weight | ~1322.58 g/mol | [2] |
| Molecular Formula | C59H119NO30 | |
| Purity | Typically ≥95% |
Suppliers
A variety of chemical suppliers offer this compound, including:
-
AxisPharm
-
CD Bioparticles
-
Precise PEG
-
DC Chemicals
-
MedchemExpress
Applications
The bifunctional nature of this compound makes it suitable for a range of applications in research and drug development:
-
Bioconjugation: The primary amine can be reacted with activated esters (like NHS esters), and the carboxylic acid can be coupled to primary amines on biomolecules such as proteins, peptides, or antibodies using carbodiimide chemistry.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, leveraging the PEG spacer to improve the ADC's pharmacokinetic properties.
-
PROTACs: It can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific binding.
-
Drug Delivery: The hydrophilic PEG chain can enhance the solubility and circulation time of conjugated drugs.
Experimental Protocols
General Protocol for Amine Coupling to a Protein
This protocol outlines the general steps for conjugating the carboxylic acid end of this compound to a primary amine on a target protein using EDC/NHS chemistry.
Materials:
-
This compound
-
Target protein with available primary amines (e.g., lysine residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activate Carboxylic Acid Group:
-
In a microcentrifuge tube, dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.
-
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer. The buffer should be free of primary amines.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Visualizations
Bioconjugation Workflow
The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound to link a molecule of interest to a protein.
Caption: Bioconjugation workflow using this compound.
Signaling Pathway Analogy: PROTAC Action
While this compound is a linker and not part of a signaling pathway itself, it is a key component in constructing molecules like PROTACs that hijack cellular pathways. The following diagram illustrates the conceptual pathway of a PROTAC utilizing a PEG linker.
References
A Technical Guide to the Role of PEG Spacers in Reducing Steric Hindrance
Executive Summary: In the fields of drug development, bioconjugation, and nanotechnology, steric hindrance presents a significant challenge, often impeding molecular interactions, reducing reaction yields, and compromising the biological activity of complex molecules. Poly(ethylene glycol) (PEG) has emerged as a critical tool for mitigating these steric effects. This technical guide provides an in-depth exploration of the mechanisms by which PEG spacers overcome steric hindrance, their applications in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and their role in surface functionalization. This document includes quantitative data on the impact of PEG spacer length, detailed experimental protocols for common PEGylation chemistries, and visualizations to illustrate key concepts and workflows.
Introduction to Steric Hindrance and PEG Spacers
Poly(ethylene glycol) is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene glycol units.[3] When used as a linker or spacer, PEG's flexible chain and large hydrodynamic volume create a protective, solubilizing "hydrophilic cloud" around the attached molecule.[3][4] This process, known as PEGylation, has become a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic profiles of biopharmaceuticals. A key advantage of using discrete PEG (dPEG®) linkers is their uniform, single molecular weight, which ensures the production of homogeneous conjugates, a critical factor for therapeutic consistency and regulatory approval.
The Core Mechanism: How PEG Spacers Mitigate Steric Effects
The primary mechanism by which PEG spacers reduce steric hindrance is by providing optimal spatial separation between two conjugated molecules. The flexible nature of the PEG chain allows it to act as a dynamic arm, holding the conjugated partners at a distance that minimizes mutual interference. This has several critical benefits:
-
Preservation of Biological Activity: By creating distance, a PEG spacer can prevent a conjugated payload from sterically blocking the binding site of a protein or antibody, thus maintaining its biological function.
-
Improved Accessibility: The spacer ensures that a conjugated molecule (e.g., a drug, a dye, or a nanoparticle) remains accessible to its biological target.
-
Enhanced Solubility and Stability: Many potent therapeutic agents are hydrophobic and prone to aggregation, which can lead to rapid clearance from circulation. The hydrophilic PEG chain improves the overall solubility of the conjugate, preventing aggregation and allowing for higher drug loading, as seen in ADCs. This hydration layer also sterically shields the bioconjugate from proteolytic enzymes and immune recognition, increasing its stability and circulation half-life.
Applications in Drug Development and Research
The strategic use of PEG spacers is pivotal in several cutting-edge areas of therapeutic and diagnostic development.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. The linker is a critical component influencing the ADC's efficacy and safety. Hydrophobic drug payloads can cause ADCs to aggregate, leading to rapid clearance and reduced therapeutic index. Hydrophilic PEG linkers counteract this by:
-
Improving Solubility: Masking the hydrophobicity of the payload, which allows for a higher drug-to-antibody ratio (DAR) without compromising stability.
-
Enhancing Pharmacokinetics: The PEG chain increases the ADC's hydrodynamic size, prolonging its circulation half-life.
-
Ensuring Target Binding: The spacer provides distance between the antibody and the drug, ensuring the drug does not sterically hinder the antibody's binding to its target antigen.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3-binding ligand is not merely a spacer but a critical determinant of PROTAC activity.
-
Ternary Complex Formation: The length, flexibility, and composition of the PEG linker are crucial for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).
-
Length Optimization: A linker that is too short can lead to steric clashes between the two proteins, preventing simultaneous binding. Conversely, a linker that is too long may not effectively bring the proteins into proximity for ubiquitination. Therefore, linker length must be empirically optimized.
Surface Immobilization and Biosensors
In biosensor development, PEG linkers are used to functionalize surfaces (e.g., gold nanoparticles, silica substrates). They serve a dual purpose:
-
Probe Accessibility: They act as a spacer to lift antibodies, enzymes, or other recognition elements off the surface, relieving steric hindrance and making them more accessible for binding to the target analyte.
-
Anti-Fouling: The hydrophilic PEG layer forms a barrier that resists the non-specific adsorption of proteins and other biomolecules from complex samples (like serum), reducing background noise and improving sensor performance.
Quantitative Analysis of PEG Spacer Length
The choice of PEG spacer length is a critical design parameter that involves a trade-off between enhancing physicochemical properties and maintaining potent biological activity. A linker that is too long can sometimes wrap around the conjugate, hindering its binding, or lead to reduced cytotoxicity. The optimal length is often specific to the antibody, payload, and target, requiring systematic evaluation.
Table 1: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50) of a Bombesin Antagonist This table summarizes data showing how varying the number of PEG units in a linker can modulate the binding affinity of a peptide conjugate to its receptor. An increase in IC50 indicates a decrease in binding affinity.
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length (n units) | Receptor Binding Affinity (IC50, nM) |
| natGa-NOTA-PEG₂-RM26 | 2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG₃-RM26 | 3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG₄-RM26 | 4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG₆-RM26 | 6 | 5.8 ± 0.3 |
| (Data sourced from studies on 68Ga-labeled bombesin antagonist analogs.) |
Table 2: Impact of PEG Linker Length on Pharmacokinetics and Cytotoxicity of Affibody-Drug Conjugates This table illustrates the trade-off between extending circulation half-life and maintaining in vitro cytotoxicity. Longer PEG chains significantly improve half-life but can also reduce potency.
| Conjugate | PEG Linker Size (kDa) | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1.0x | 1.0x |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5x | 4.5x - 6.5x |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2x | 22.0x - 22.5x |
| (Data sourced from a study on HER2-targeting affibody conjugates with the payload MMAE.) |
Key Experimental Protocols
Successful PEGylation requires careful optimization of reaction conditions and rigorous characterization of the final product. Below are generalized protocols for common PEGylation chemistries.
Protocol: Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker to primary amines (e.g., lysine residues) on a protein like an antibody.
Materials:
-
Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
NHS-PEG-Payload reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., SEC, TFF).
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a known concentration.
-
Reagent Preparation: NHS-esters are moisture-sensitive. Allow the vial of NHS-PEG-Payload to equilibrate to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the PEG reagent stock solution to the protein solution. The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protection from light.
-
Quenching: Stop the reaction by adding the quenching solution (e.g., Tris-HCl). This will react with any remaining unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG reagent, drug, and quenching agent from the final conjugate using a suitable method like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Characterization: Analyze the final product to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC.
Protocol: Cysteine-Reactive PEGylation via Maleimide Chemistry
This protocol targets sulfhydryl groups from cysteine residues. It often requires a pre-reduction step to ensure free thiols are available.
Materials:
-
Protein with accessible cysteine residues.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide-PEG-Payload reagent.
-
Reaction Buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5).
-
Purification system.
Methodology:
-
Reduction (if necessary): If cysteines are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the maleimide reagent, as it will compete for reaction. Use a desalting column or diafiltration.
-
Reagent Preparation: Dissolve the Maleimide-PEG-Payload in a suitable solvent (e.g., DMSO, DMF) immediately before use.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide reagent to the reduced protein. Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in an oxygen-free environment if possible to prevent re-oxidation of thiols.
-
Purification & Characterization: Purify and characterize the conjugate as described in the NHS ester protocol.
Conclusion
The use of PEG spacers is a powerful and clinically validated strategy for overcoming the challenges posed by steric hindrance in complex biological systems. By providing a flexible, hydrophilic, and defined linkage, PEGylation enhances the solubility, stability, and pharmacokinetic profiles of therapeutics while preserving or optimizing their biological activity. A thorough understanding of the relationship between PEG chain length and conjugate performance, combined with robust experimental design and rigorous characterization, is essential for the successful development of next-generation bioconjugates.
References
An In-depth Technical Guide to the Mechanism of Action for Amino-PEG28-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Amino-PEG28-acid in bioconjugation. It details the chemical principles underlying its reactivity, presents key data for consideration in experimental design, offers detailed protocols for common conjugation procedures, and illustrates the involved pathways and workflows through diagrams.
Core Mechanism of Action
This compound is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, including drug delivery, protein modification, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its mechanism of action is centered around the distinct reactivity of its two terminal functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH), separated by a 28-unit polyethylene glycol (PEG) chain. This unique structure allows for the covalent linkage of two different molecules, while the PEG spacer imparts favorable physicochemical properties to the resulting conjugate.
The primary amine group serves as a versatile nucleophile, readily reacting with various electrophilic functional groups. Commonly, it is used to target activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3] This reaction is efficient at physiological to slightly basic pH (7-9).[3][4] The amine can also react with other carbonyl compounds like aldehydes and ketones, although this is a less frequent application for this specific linker.
Conversely, the terminal carboxylic acid can be activated to form a reactive intermediate that subsequently couples with nucleophilic groups, most notably primary amines on biomolecules (e.g., the ε-amino group of lysine residues or the N-terminus of proteins). The most prevalent method for this activation involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an NHS or its water-soluble analog, Sulfo-NHS. This two-step process, known as EDC/NHS coupling, first converts the carboxylic acid into a more stable and amine-reactive NHS ester, which then efficiently reacts with primary amines to form a robust amide linkage. The activation of the carboxyl group is most efficient under acidic conditions (pH 4.5-6.0), while the subsequent reaction with the amine is favored at a more neutral to slightly basic pH (7.2-8.0).
The polyethylene glycol (PEG) chain is a critical component of the linker's functionality. It is a hydrophilic polymer that can increase the aqueous solubility and stability of the conjugated molecule. Furthermore, the PEG spacer can shield the bioconjugate from proteolytic degradation and reduce its immunogenicity. In the context of drug delivery and PROTACs, the length of the PEG linker is a crucial parameter that influences the biological activity of the final construct.
Data Presentation
While specific kinetic and thermodynamic data for this compound is not extensively available in the public domain, the following tables summarize generalized quantitative data for the key reaction types involved in its mechanism of action. These values are derived from studies on similar PEG linkers and bioconjugation reactions and should be used as a guideline for experimental design.
Table 1: Generalized Reaction Parameters for Amine-Reactive Conjugations
| Parameter | NHS Ester Coupling |
| pH Range | 7.0 - 9.0 |
| Reaction Time | 0.5 - 4 hours |
| Typical Molar Ratio (Linker:Molecule) | 1:1 to 5:1 |
| Reported Yields | 60 - 95% |
| Bond Stability | High (Stable amide bond) |
Table 2: Generalized Reaction Parameters for Carboxyl-Reactive Conjugations (EDC/NHS Chemistry)
| Parameter | Value |
| Activation pH (EDC/NHS) | 4.5 - 6.0 |
| Coupling pH (to Amine) | 7.2 - 8.0 |
| Reaction Time (Activation) | 15 - 60 minutes |
| Reaction Time (Coupling) | 2 - 12 hours |
| Typical Molar Ratio (EDC:NHS:Carboxyl) | 2:1:1 to 10:5:1 |
| Reported Yields | 50 - 90% |
| Bond Stability | High (Stable amide bond) |
Table 3: Physicochemical Properties of the PEG Spacer
| Property | Effect |
| Solubility | Increases aqueous solubility of the conjugate. |
| Immunogenicity | Can reduce the immunogenicity of the conjugated biomolecule. |
| Proteolytic Stability | Can protect the conjugate from enzymatic degradation. |
| Hydrodynamic Radius | Increases the effective size of the molecule in solution. |
Experimental Protocols
The following are detailed protocols for the two primary modes of bioconjugation using this compound.
Protocol for Conjugation via the Amine Terminus (to an NHS-activated molecule)
This protocol describes the reaction of the primary amine of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the NHS-activated molecule in a minimal amount of anhydrous DMF or DMSO.
-
Immediately add the solution of the NHS-activated molecule to a solution of this compound (typically at a 1:1 to 1:5 molar ratio of NHS-ester to amine) in the reaction buffer.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Let it stir for an additional 30 minutes.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.
-
Characterize the conjugate using techniques like MALDI-TOF mass spectrometry or SDS-PAGE to confirm successful conjugation.
Protocol for Conjugation via the Carboxylic Acid Terminus (EDC/NHS Chemistry)
This protocol details the activation of the carboxylic acid of this compound with EDC and NHS, followed by conjugation to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 2-Mercaptoethanol or hydroxylamine
-
Purification system
Procedure:
-
Dissolve this compound in the activation buffer.
-
Add EDC and NHS to the solution. A common molar ratio is 2:1 relative to the carboxylic acid, but this may need optimization.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Optional but recommended: Add 2-mercaptoethanol to quench the excess EDC.
-
Immediately add the activated this compound solution to the amine-containing molecule dissolved in the coupling buffer.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM.
-
Purify the conjugate to remove unreacted components and byproducts.
-
Characterize the final conjugate to confirm its identity and purity.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
Methodological & Application
Application Notes and Protocols for Amino-PEG28-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2] Polyethylene glycol (PEG) linkers are widely utilized in ADC development to enhance the physicochemical properties of the conjugate.[1][] The Amino-PEG28-acid is a heterobifunctional linker featuring a terminal primary amine and a carboxylic acid, separated by a 28-unit PEG chain. This extended PEG spacer imparts significant hydrophilicity, which can help to overcome challenges associated with hydrophobic drug payloads, such as aggregation and rapid clearance.[4]
These application notes provide a detailed protocol for the synthesis of an ADC utilizing the this compound linker. The protocol outlines the two-step conjugation strategy: first, the activation of the carboxylic acid moiety of the linker and its reaction with the cytotoxic drug, followed by the conjugation of the drug-linker complex to the antibody.
Key Advantages of this compound Linker in ADCs
-
Enhanced Solubility and Stability: The hydrophilic PEG chain improves the solubility of ADCs, particularly those with hydrophobic payloads, reducing the propensity for aggregation.
-
Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by creating a protective hydrophilic shield, reducing clearance and immunogenicity.
-
Increased Drug-to-Antibody Ratio (DAR): The enhanced solubility imparted by the PEG linker can enable higher loading of hydrophobic drugs onto the antibody without compromising the stability of the ADC.
-
Flexible Design: The amine and carboxylic acid terminal groups provide versatile handles for conjugation to a wide range of payloads and antibody functional groups.
General Workflow for ADC Synthesis
The synthesis of an ADC using an this compound linker generally follows a two-stage process. First, the cytotoxic drug is conjugated to the PEG linker. This drug-linker complex is then conjugated to the monoclonal antibody.
References
Application Notes and Protocols for Peptide Modification using Amino-PEG28-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[1] Amino-PEG28-acid is a heterobifunctional linker possessing a primary amine and a terminal carboxylic acid, separated by a 28-unit polyethylene glycol chain. This discrete-length PEG linker offers a balance of substantial hydrophilic character and defined molecular weight, enabling precise control over the modification process.[2]
These application notes provide detailed protocols for the two primary strategies for conjugating this compound to peptides, along with methods for the purification and characterization of the resulting PEGylated peptide.
Chemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1323 g/mol |
| Structure | H₂N-(CH₂CH₂O)₂₈-CH₂CH₂COOH |
| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH) |
| Solubility | Soluble in aqueous solutions and common organic solvents (e.g., DMF, DMSO) |
Peptide Modification Strategies
There are two primary approaches for conjugating this compound to a peptide, depending on the available functional groups on the peptide and the desired site of modification.
-
Strategy 1: Activation of this compound's Carboxylic Acid for reaction with primary amines (N-terminus or lysine side chains) on the peptide.
-
Strategy 2: Reaction of this compound's Amine Group with an activated carboxylic acid (e.g., C-terminus or aspartic/glutamic acid side chains) on the peptide.
Experimental Protocols
Protocol 1: Peptide Modification via Activation of this compound's Carboxylic Acid
This protocol describes the conjugation of this compound to a peptide's primary amine groups through the activation of the PEG linker's carboxylic acid using the carbodiimide coupling agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Materials:
-
This compound
-
Peptide with available primary amine groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a 10-50 mM stock solution of the peptide in the Coupling Buffer.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO.
-
-
Activation of this compound:
-
In a reaction vessel, add the this compound solution.
-
Add a 1.2 to 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester of the PEG linker.
-
-
Conjugation to Peptide:
-
Add the activated Amino-PEG28-NHS ester solution to the peptide solution. A 5 to 20-fold molar excess of the activated PEG linker over the peptide is recommended as a starting point.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10-20% of the total reaction volume to maintain peptide solubility and stability.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle stirring. Reaction progress can be monitored by RP-HPLC or LC-MS.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted peptide, excess PEG linker, and reaction byproducts using an appropriate chromatographic technique such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).[][4]
-
Protocol 2: Peptide Modification via Reaction with this compound's Amine Group
This protocol details the conjugation of the amine group of this compound to an activated carboxylic acid on a peptide.
Materials:
-
This compound
-
Peptide with activated carboxylic acid groups (e.g., pre-activated with EDC/NHS)
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare a stock solution of the activated peptide in an appropriate buffer or solvent as per the activation protocol.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the activated peptide solution.
-
Adjust the reaction volume with Coupling Buffer to ensure optimal concentrations and to keep the organic solvent percentage low (typically <20%).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated peptide using RP-HPLC or SEC to remove unreacted peptide and excess this compound.[]
-
Quantitative Data Summary
The following tables summarize expected outcomes based on literature for similar PEGylation reactions. Actual results will vary depending on the specific peptide and reaction conditions.
Table 1: Reaction Efficiency and Purity
| Parameter | Expected Range | Method of Determination |
| Conjugation Yield | 40-80% | RP-HPLC, LC-MS |
| Purity after Purification | >95% | RP-HPLC, Capillary Electrophoresis |
| Recovery from RP-HPLC | 60-90% | UV Spectrophotometry, Amino Acid Analysis |
Note: Yields are highly dependent on the peptide sequence, reaction stoichiometry, and optimization of reaction conditions.
Table 2: Impact of PEG28 Modification on Peptide Properties
| Property | Unmodified Peptide | PEG28-Modified Peptide | Method of Determination |
| Aqueous Solubility | Variable (sequence-dependent) | Significantly Increased | Solubility Assays |
| In Vitro Stability (e.g., serum) | Lower | Increased (e.g., >50% intact after 24h) | Incubation in serum followed by LC-MS analysis |
| Hydrodynamic Radius | Smaller | Significantly Increased | Size-Exclusion Chromatography, Dynamic Light Scattering |
Purification and Characterization
Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the purification of PEGylated peptides.
-
Column: C18 or C8 stationary phase with a wide pore size (e.g., 300 Å) is recommended.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing mobile phase B is typically used to effectively separate the PEGylated peptide from the unmodified peptide and other impurities. The increased hydrophilicity of the PEGylated peptide will generally cause it to elute earlier than the unmodified peptide.
Size-Exclusion Chromatography (SEC) can also be used, particularly for removing unreacted, low molecular weight PEG linkers.
Characterization
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the covalent attachment of the this compound to the peptide. The mass spectrum of the PEGylated peptide will show a mass increase corresponding to the mass of the PEG linker (~1323 Da) for each attached PEG chain. The characteristic repeating pattern of ethylene glycol units (44 Da) may also be observed.
-
RP-HPLC: Analytical RP-HPLC is used to assess the purity of the final product.
-
Amino Acid Analysis (AAA): Can be used to determine the peptide concentration and, in some cases, to confirm the conjugation ratio.
Diagrams
Experimental Workflows
Caption: Workflow for peptide modification via activation of this compound's carboxyl group.
Caption: Workflow for peptide modification via reaction with this compound's amine group.
Caption: General workflow for the purification and analysis of PEGylated peptides.
References
Application Notes and Protocols for Protein Labeling with Amino-PEG28-acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the covalent labeling of proteins with Amino-PEG28-acid. This heterobifunctional linker, featuring a primary amine and a terminal carboxylic acid separated by a 28-unit polyethylene glycol (PEG) chain, is a versatile tool for bioconjugation. The protocol details the chemical activation of the carboxylic acid moiety for reaction with primary amines on a protein, such as the N-terminus and the ε-amino group of lysine residues. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, improving solubility, extending circulatory half-life, and reducing immunogenicity.[][2][3][4] Furthermore, this compound is a valuable linker for constructing advanced biomolecules like Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[5] This guide provides detailed methodologies for the conjugation reaction, purification of the resulting conjugate, and subsequent characterization.
Principle of the Method
The primary strategy for labeling proteins with this compound involves a two-step carbodiimide coupling chemistry.
-
Activation of Carboxylic Acid: The terminal carboxylic acid on the this compound linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This pre-activation step is crucial to improve conjugation efficiency and minimize side reactions.
-
Amine Coupling (Conjugation): The activated Amino-PEG28-NHS ester is then introduced to the target protein. The NHS ester reacts with primary amino groups (the N-terminal α-amine and lysine ε-amines) on the protein surface to form stable amide bonds, covalently linking the PEG chain to the protein. The reaction is typically performed in a buffer with a pH of 7.2-8.5 to ensure the target amino groups are deprotonated and thus sufficiently nucleophilic.
This method results in a heterogeneous mixture of PEGylated proteins, as multiple lysine residues can be modified. The extent of PEGylation can be controlled by optimizing the molar ratio of the PEG linker to the protein. Subsequent purification is necessary to isolate the desired conjugate.
Chemical Reaction Pathway
References
Application Notes and Protocols for Amino-PEG28-acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG28-acid as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.
Among the various linker classes, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length and composition can be modified. This compound is a long-chain PEG-based linker that offers significant advantages in PROTAC design. Its extended length can provide the necessary flexibility and reach to connect the POI and E3 ligase ligands, which is particularly beneficial for targets with deep binding pockets or less accessible E3 ligase surfaces. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC molecule, a crucial factor for improving bioavailability. The terminal carboxylic acid and amino groups on the this compound linker provide versatile handles for conjugation to the POI and E3 ligase ligands, respectively.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of potent and selective PROTACs.
Data Presentation: Performance of a Representative PROTAC Utilizing a Long-Chain PEG Linker
While specific data for a PROTAC utilizing an this compound linker is not publicly available, the following table represents the expected performance characteristics of a hypothetical PROTAC (termed "PROTAC-X") targeting Bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase, based on trends observed with long-chain PEG linkers.
| Parameter | PROTAC-X (with this compound linker) | JQ1 (Parent BRD4 Inhibitor) |
| Target Protein | BRD4 | BRD4 |
| E3 Ligase Recruited | VHL | N/A |
| DC50 (nM) | 15 | N/A |
| Dmax (%) | >95 | N/A |
| IC50 (nM, anti-proliferative) | 25 | 150 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 15.8 |
| Aqueous Solubility (µg/mL) | 150 | 25 |
| Ternary Complex Cooperativity (α) | 8.5 | N/A |
Note: This data is a hypothetical representation to illustrate the potential performance of a PROTAC with a long-chain PEG linker like this compound. Actual values will vary depending on the specific POI and E3 ligase ligands.
Experimental Protocols
I. Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC using this compound, a POI ligand with a suitable functional group for amide bond formation (e.g., a carboxylic acid), and an E3 ligase ligand with a suitable functional group for amide bond formation (e.g., an amine).
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
E3 ligase ligand with a terminal amine (e.g., pomalidomide derivative)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Activation of POI Ligand:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Coupling with this compound:
-
To the activated POI ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
-
-
Boc Deprotection (if applicable):
-
If the amino group on the this compound is Boc-protected, this step is necessary.
-
Dissolve the POI-linker intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine intermediate is typically used in the next step without further purification.
-
-
Coupling with E3 Ligase Ligand:
-
In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to activate any carboxylic acid on the E3 ligase ligand if necessary, or proceed directly to coupling with the amine-terminated POI-linker intermediate.
-
Add the POI-linker intermediate (with the deprotected amine) to the E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Final PROTAC:
-
Upon completion of the reaction, purify the final PROTAC using reversed-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
II. Western Blot for PROTAC-Induced Protein Degradation
This protocol is for quantifying the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
III. Ternary Complex Formation Assay (AlphaScreen)
This protocol describes a high-throughput method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant POI (e.g., His-tagged)
-
Purified recombinant E3 ligase complex (e.g., GST-tagged VHL)
-
PROTAC compound
-
AlphaScreen His-tag detection beads (Donor beads)
-
AlphaScreen GST-tag detection beads (Acceptor beads)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare solutions of the His-tagged POI and GST-tagged E3 ligase in assay buffer at the desired final concentrations.
-
-
Assay Plate Setup:
-
Add the His-tagged POI, GST-tagged E3 ligase, and PROTAC dilutions to the wells of a 384-well plate.
-
Include controls with no PROTAC, no POI, and no E3 ligase.
-
Incubate the plate at room temperature for 1 hour to allow for complex formation.
-
-
Bead Addition:
-
Add the AlphaScreen Donor and Acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of the "hook effect" in PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
-
IV. Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay provides a measure of the passive permeability of the PROTAC across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
PROTAC compound
-
Assay buffer
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the lipid solution.
-
-
Compound Addition:
-
Fill the acceptor wells with assay buffer.
-
Add the PROTAC solution to the donor wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ([C_A]_final / ([C_D]_initial - [C_A]_final)) where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, [C_A]_final is the final concentration in the acceptor well, and [C_D]_initial is the initial concentration in the donor well.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: Western Blot Workflow.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles using Amino-PEG28-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles. The hydrophilic PEG chains create a hydration layer on the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), prevent aggregation, and prolong circulation times in vivo.[1][2]
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Amino-PEG28-acid, a heterobifunctional PEG linker. This linker possesses a primary amine group at one terminus and a carboxylic acid group at the other, offering versatile conjugation strategies for a variety of nanoparticle core materials.[3] The protocols outlined below are designed to be adaptable for different nanoparticle types, such as iron oxide, gold, and silica nanoparticles.
Principle of Surface Functionalization
The covalent attachment of this compound to a nanoparticle surface is typically achieved through standard bioconjugation techniques. The choice of reaction chemistry depends on the available functional groups on the nanoparticle surface.
-
For nanoparticles with surface carboxyl groups: The amine terminus of this compound can be conjugated to the carboxylated nanoparticle surface using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[4]
-
For nanoparticles with surface amine groups: The carboxylic acid terminus of this compound can be activated with EDC/NHS to form a reactive NHS ester, which then readily reacts with the primary amines on the nanoparticle surface to form a stable amide bond.[5]
Experimental Protocols
Materials and Equipment
-
Nanoparticles (e.g., carboxylated or aminated iron oxide, gold, or silica nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Magnetic separator (for magnetic nanoparticles)
-
Centrifuge for nanoparticle pelleting
-
Sonication bath or probe sonicator
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol describes the conjugation of the amine group of this compound to nanoparticles with a carboxylated surface.
Workflow Diagram:
Caption: Workflow for conjugating this compound to carboxylated nanoparticles.
Procedure:
-
Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a final concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of Carboxyl Groups: Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the nanoparticle suspension. Vortex briefly and incubate for 15-30 minutes at room temperature with gentle mixing.
-
PEGylation: Dissolve this compound in Coupling Buffer (PBS, pH 7.4) and add it to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized, but a starting point is a 1000-fold molar excess of PEG. Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
Quenching: Add a quenching buffer, such as Tris-HCl or hydroxylamine, to a final concentration of 50-100 mM to quench the reaction by reacting with any remaining NHS esters. Incubate for 15 minutes.
-
Purification:
-
For magnetic nanoparticles, use a magnetic separator to pellet the nanoparticles and discard the supernatant.
-
For non-magnetic nanoparticles, centrifuge at an appropriate speed and time to pellet the nanoparticles.
-
-
Washing: Wash the nanoparticles three times with PBS (pH 7.4) and then twice with deionized water to remove unreacted PEG and coupling reagents. Resuspend the nanoparticle pellet by sonication between washes.
-
Final Product: Resuspend the purified PEGylated nanoparticles in a buffer of choice for storage and further characterization.
Protocol 2: Functionalization of Aminated Nanoparticles
This protocol outlines the conjugation of the carboxylic acid group of this compound to nanoparticles with a primary amine surface.
Workflow Diagram:
References
- 1. broadpharm.com [broadpharm.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for EDC/NHS Chemistry: Conjugation of Amino-PEG28-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is a widely used chemical method for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1][2][3] This "zero-length" crosslinking approach is highly efficient and is performed under mild aqueous conditions, making it ideal for bioconjugation applications in drug development, diagnostics, and proteomics.[3][4]
The Amino-PEG28-acid is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal primary amine and a terminal carboxylic acid. The hydrophilic PEG spacer enhances the solubility and stability of the conjugated molecules and provides a defined spacer arm, which can be crucial for maintaining their biological activity. This document provides detailed protocols for the conjugation of the carboxylic acid end of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or antibody) using EDC/NHS chemistry.
Reaction Mechanism
The EDC/NHS reaction is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group on the this compound, forming a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS-ester: In the presence of NHS or sulfo-NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS-ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Conjugation to the Primary Amine: The NHS-ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.
Visualization of the Reaction Mechanism
Caption: Chemical reaction mechanism of EDC/NHS chemistry.
Materials and Reagents
-
This compound
-
Molecule to be conjugated (Protein, Peptide, etc.) containing a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl)
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting Columns or Dialysis Cassettes for purification
-
Reaction tubes
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge)
Experimental Protocols
This protocol describes a two-step coupling procedure, which is generally recommended to improve reaction control and efficiency.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.
-
Dissolve the this compound in Activation Buffer to a final concentration of 10 mM.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and NHS/sulfo-NHS to the this compound solution. The molar ratio of these components is critical for efficient activation. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Primary Amine-Containing Molecule
-
Immediately after the activation step, the pH of the reaction mixture should be raised to 7.2-7.5 by adding Coupling Buffer. For sensitive applications, removal of excess EDC and byproducts from the activated PEG linker can be performed using a desalting column equilibrated with Coupling Buffer.
-
Dissolve the primary amine-containing molecule (e.g., protein) in Coupling Buffer.
-
Add the activated this compound solution to the protein solution. The optimal molar ratio of the activated linker to the protein should be determined empirically for each specific application (see Table 1).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching solution to hydrolyze any unreacted NHS-esters. Add hydroxylamine to a final concentration of 10-50 mM and incubate for 5-15 minutes at room temperature. Alternatively, a buffer containing primary amines like Tris can be used.
Step 4: Purification of the Conjugate
-
Remove excess reagents, quenched crosslinkers, and byproducts from the conjugated product using a desalting column, dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX). The choice of purification method will depend on the properties of the conjugated molecule.
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Activation and Conjugation
| Reagent | Molar Ratio (Linker:Reagent) | Purpose | Reference(s) |
| EDC | 1:2 to 1:10 | Activation of the carboxyl group | |
| NHS/Sulfo-NHS | 1:2 to 1:10 | Stabilization of the activated intermediate | |
| Amine-Molecule | 1:1 to 1:10 (Linker:Amine) | Conjugation to the activated linker |
Table 2: Recommended pH Conditions for EDC/NHS Chemistry
| Reaction Step | Buffer | pH Range | Rationale | Reference(s) |
| Activation | MES | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation | |
| Conjugation | PBS or other non-amine buffer | 7.2 - 8.0 | Optimal for the reaction of NHS-esters with primary amines |
Experimental Workflow
Caption: Experimental workflow for PEG conjugation.
Application of the Conjugated Molecule
The resulting PEGylated molecule can be used in a variety of applications, including drug delivery, in vivo imaging, and immunoassays. The PEG linker can improve the pharmacokinetic properties of a therapeutic protein or enable the attachment of a small molecule drug to a targeting antibody.
Caption: Generalized application of a PEGylated molecule.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis- Hydrolysis of the NHS-ester intermediate- Incorrect buffer pH | - Use fresh, high-quality EDC and NHS and equilibrate to room temperature before use.- Perform the conjugation step immediately after activation.- Ensure the Activation Buffer is at pH 4.5-6.0 and the Coupling Buffer is at pH 7.2-8.0. | |
| Aggregation of Conjugate | - High degree of labeling- Hydrophobic interactions | - Reduce the molar ratio of the PEG linker to the target molecule.- Include additives like arginine or Tween-20 in the buffer. | |
| Precipitation during reaction | - High concentration of EDC | - Reduce the amount of EDC used in the activation step. |
Quantitative Analysis of PEGylation
The degree of PEGylation can be assessed by various analytical techniques, including:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): An increase in the molecular weight of the protein will be observed.
-
Size-Exclusion Chromatography (SEC): PEGylated proteins will elute earlier than their unmodified counterparts due to their larger hydrodynamic radius.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, confirming the number of PEG chains attached.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Can be used for the quantitative analysis of PEG and PEGylated proteins in biological samples.
References
Application Notes and Protocols for Coupling Amino-PEG28-acid to NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the successful coupling of Amino-PEG28-acid to N-Hydroxysuccinimide (NHS) esters. The information is curated for researchers, scientists, and professionals in the field of drug development who are engaged in bioconjugation, PEGylation, and the modification of molecules for therapeutic or diagnostic purposes.
Introduction to Amine-NHS Ester Coupling
The reaction between a primary amine and an N-Hydroxysuccinimide (NHS) ester is a widely used bioconjugation technique that forms a stable, covalent amide bond.[1][2] This method is favored for its reliability, specificity towards primary amines, and its ability to proceed in aqueous environments under relatively mild conditions.[1][3] The primary amine, present on molecules like this compound, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then releases the N-hydroxysuccinimide leaving group to form the final amide linkage.[1]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid. The rates of both the desired aminolysis and the competing hydrolysis are significantly influenced by the reaction pH. Therefore, careful control of reaction parameters is crucial for achieving high coupling efficiency.
Key Reaction Parameters and Quantitative Data
The success of the coupling reaction is highly dependent on several factors, including pH, buffer composition, temperature, and the molar ratio of reactants. The following tables summarize the key quantitative data for optimizing the coupling of this compound to NHS esters.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0 | The optimal pH is a balance between amine reactivity and NHS ester stability. A range of 8.3-8.5 is often cited as optimal for maximizing the reaction rate while minimizing hydrolysis. |
| Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures (4°C or on ice) can be used to slow down the hydrolysis of the NHS ester, especially for longer reaction times. Room temperature reactions are typically faster. |
| Reaction Time | 30 minutes to overnight | Typical reaction times range from 1-4 hours at room temperature. Longer incubation times may be necessary at lower temperatures. |
| Molar Excess of NHS Ester | 1:1 to 20-fold molar excess | A molar excess of the NHS ester is generally recommended to drive the reaction to completion and compensate for hydrolysis. A 10- to 20-fold molar excess is a common starting point for protein labeling. For small molecules, a 1:1 or 2:1 molar ratio may be sufficient in anhydrous organic solvents. |
| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | NHS esters are often not readily soluble in aqueous buffers and should be dissolved in a small amount of a dry, water-miscible organic solvent immediately before use. It is crucial to use high-quality, amine-free DMF. |
Table 2: Compatible and Incompatible Buffers
| Buffer Type | Recommendation | Rationale |
| Phosphate-Buffered Saline (PBS) | Recommended | A common and compatible buffer for NHS ester reactions. |
| Sodium Bicarbonate Buffer | Recommended | Provides the optimal pH range (around 8.3-8.5) for the reaction. |
| Borate Buffer | Recommended | Another suitable buffer that can maintain the desired alkaline pH. |
| HEPES Buffer | Recommended | A non-amine containing buffer that is compatible with NHS ester chemistry. |
| Tris Buffer | Avoid | Contains primary amines that will compete with the this compound for reaction with the NHS ester. |
| Glycine Buffer | Avoid | Contains primary amines and will quench the reaction. |
| Ammonium-ion containing Buffers | Avoid | Ammonium ions contain primary amines that will interfere with the coupling reaction. |
Experimental Protocols
The following protocols provide a general framework for the coupling of this compound to an NHS ester. Optimization may be required depending on the specific NHS ester and the desired degree of labeling.
Protocol 1: Aqueous Coupling Reaction
This protocol is suitable for NHS esters that are soluble in aqueous solutions or for reactions where a small amount of organic solvent is acceptable.
Materials:
-
This compound
-
NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous DMSO or DMF
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification system (e.g., dialysis, gel filtration, or HPLC)
Procedure:
-
Prepare the this compound solution: Dissolve the this compound in the chosen reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare the NHS ester solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.
-
Initiate the coupling reaction: Add the desired molar excess of the NHS ester stock solution to the this compound solution while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins if they are the target molecule.
-
Incubate the reaction: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently labeled NHS ester.
-
Quench the reaction (optional): To stop the reaction, add the quenching buffer to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the conjugate: Remove the unreacted NHS ester and byproducts (N-hydroxysuccinimide) using a suitable purification method such as dialysis, gel filtration, or HPLC.
Protocol 2: Anhydrous Organic Solvent Reaction
This protocol is suitable for coupling small molecules when both the this compound and the NHS ester are soluble in an organic solvent.
Materials:
-
This compound
-
NHS ester
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve reactants: Dissolve the this compound and the NHS ester in the chosen anhydrous organic solvent.
-
Add base: Add one equivalent of a tertiary amine base to the reaction mixture. This is necessary to ensure the primary amine is deprotonated and nucleophilic.
-
Incubate the reaction: Stir the reaction mixture at room temperature for 3-24 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Purify the product: Isolate the final product using standard organic synthesis workup procedures or column chromatography.
Visualizations
Diagram 1: NHS Ester Coupling Reaction Mechanism
Caption: Mechanism of NHS ester reaction with a primary amine.
Diagram 2: Experimental Workflow for Aqueous Coupling
Caption: General workflow for coupling this compound to an NHS ester.
References
Application Notes and Protocols: Enhancing Biologic Pharmacokinetics with Amino-PEG28-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of therapeutic biologics with polyethylene glycol (PEG), a process known as PEGylation, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer systemic circulation time, reduced immunogenicity, and improved stability, ultimately enhancing the therapeutic efficacy of the biologic.[1][2] Amino-PEG28-acid is a heterobifunctional PEG linker that provides a versatile tool for the covalent attachment of PEG chains to proteins, peptides, and other biomolecules.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in improving the pharmacokinetic properties of biologics.
Properties of this compound
This compound is a high-purity, monodisperse PEG derivative with a molecular weight of approximately 1322.58 g/mol . It possesses two distinct terminal functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH), connected by a 28-unit polyethylene glycol chain. This bifunctional nature allows for controlled and specific conjugation to biologics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1322.58 g/mol |
| Chemical Formula | C₅₉H₁₁₉NO₃₀ |
| Structure | H₂N-(CH₂CH₂O)₂₈-CH₂CH₂COOH |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and most polar organic solvents |
Principle of Action: How PEGylation Improves Pharmacokinetics
The covalent attachment of this compound to a biologic imparts several beneficial properties that collectively enhance its pharmacokinetic profile:
-
Increased Hydrodynamic Size: The PEG chain increases the effective size of the biologic, which reduces its renal clearance rate, a primary elimination pathway for smaller proteins and peptides. This directly contributes to a longer circulating half-life.
-
Steric Hindrance: The flexible PEG chain creates a hydrophilic shield around the biologic. This steric hindrance protects the protein from proteolytic degradation by enzymes in the bloodstream and can mask immunogenic epitopes, thereby reducing the potential for an immune response.
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility and stability of the biologic, preventing aggregation and maintaining its active conformation.
Figure 1: Logical workflow illustrating how conjugation of a biologic with this compound leads to an improved pharmacokinetic profile.
Representative Data: Pharmacokinetic Profile Enhancement
While specific pharmacokinetic data for a biologic conjugated with this compound is not publicly available, the following table provides representative data illustrating the expected improvements based on studies with similarly sized PEG linkers. The data showcases the typical fold-increase in half-life and decrease in clearance for a model antibody fragment (Fab).
Table 2: Representative Pharmacokinetic Parameters of a Fab Fragment Before and After PEGylation with a ~1.3 kDa PEG Linker
| Parameter | Unconjugated Fab | PEGylated Fab | Fold Change |
| Terminal Half-life (t½) | ~1-2 hours | ~20-40 hours | ~20-fold increase |
| Systemic Clearance (CL) | ~100-200 mL/h/kg | ~5-10 mL/h/kg | ~20-fold decrease |
| Volume of Distribution (Vd) | High | Low | ~2 to 3-fold decrease |
| Area Under the Curve (AUC) | Low | High | ~20-fold increase |
This data is representative and the actual pharmacokinetic improvements will vary depending on the specific biologic, the degree of PEGylation, and the animal model used.
Experimental Protocols
The following protocols provide a general framework for the conjugation of a biologic with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by purification and characterization of the conjugate.
Protocol 1: Conjugation of this compound to a Biologic via Amide Bond Formation
This protocol describes the activation of the carboxylic acid terminus of this compound with EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on the target biologic.
Materials:
-
Biologic (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, MES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the biologic in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in Activation Buffer.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a desired molar excess of the this compound solution with the EDC and NHS stock solutions. A 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS over the this compound is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Biologic:
-
Add the activated this compound solution to the biologic solution. The molar ratio of activated PEG to the biologic will determine the degree of PEGylation and should be optimized for each specific application. A starting point is a 10 to 20-fold molar excess of activated PEG over the biologic.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS-activated PEG.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the PEGylated Biologic:
-
Remove unreacted PEG and byproducts by purifying the reaction mixture using an appropriate chromatography method. Size Exclusion Chromatography (SEC) is often effective for separating the larger PEGylated biologic from smaller, unreacted components.
-
Figure 2: Experimental workflow for the conjugation of this compound to a biologic.
Protocol 2: Characterization of the PEGylated Biologic
It is crucial to characterize the PEGylated biologic to determine the degree of PEGylation and confirm its integrity.
Methods:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to determine the molar mass of the PEGylated protein and the protein-PEG ratio.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the increase in molecular weight of the biologic after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.
-
Mass Spectrometry (MS): Can provide precise mass information of the conjugate, confirming the number of attached PEG chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation by comparing the integrals of specific protein and PEG signals.
Protocol 3: In Vivo Pharmacokinetic Study
A pharmacokinetic study is essential to quantify the improvement in the biologic's in vivo properties after PEGylation.
Experimental Design:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Dosing: Administer the unconjugated biologic and the PEGylated biologic intravenously to different groups of animals at a therapeutically relevant dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h).
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Quantification of the Biologic: Use a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the biologic, to measure its concentration in the plasma/serum samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Figure 3: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The use of this compound offers a robust and effective method for improving the pharmacokinetic properties of therapeutic biologics. The bifunctional nature of this PEG linker allows for controlled conjugation, leading to more homogenous products. By following the detailed protocols for conjugation, characterization, and in vivo studies outlined in these application notes, researchers can effectively leverage PEGylation to enhance the therapeutic potential of their biologics. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugate are critical for achieving the desired improvements in half-life, stability, and immunogenicity.
References
Application Notes and Protocols for Site-Specific Protein Modification Using Amino-PEG28-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased serum half-life, reduced immunogenicity, and enhanced stability.[1][2][3][4] Amino-PEG28-acid is a heterobifunctional linker that provides a long, flexible, and hydrophilic spacer arm, enabling the conjugation of proteins to other molecules or surfaces. This linker possesses a primary amine at one end and a carboxylic acid at the other, allowing for controlled, site-specific modification through orthogonal chemistries.
These application notes provide detailed protocols for the site-specific modification of proteins using this compound, focusing on the common strategy of targeting surface-exposed lysine residues or the N-terminus of a protein. The protocols cover the conjugation chemistry, purification of the conjugate, and methods for its characterization.
Principle of the Method
The core of the methodology lies in the use of carbodiimide chemistry to form a stable amide bond between the carboxylic acid group of this compound and primary amines (the ε-amine of lysine residues or the α-amine at the N-terminus) on the target protein. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is used to activate the carboxyl group of the this compound, converting it into a more stable and amine-reactive NHS ester. This activated linker then readily reacts with the primary amines on the protein surface. The primary amine of the this compound remains available for subsequent conjugation to another molecule of interest or a solid support.
Quantitative Data Summary
The efficiency of protein modification with this compound can be influenced by several factors, including the molar ratio of reactants, pH, and the intrinsic properties of the target protein. The following tables provide representative data from a typical protein conjugation experiment.
Table 1: Conjugation Efficiency of a Model Protein (e.g., a Monoclonal Antibody) with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (this compound:Protein) | 10:1 | 20:1 | 50:1 |
| Reaction pH | 7.4 | 7.4 | 7.4 |
| Average Degree of Labeling (DOL) | 1.2 | 2.5 | 4.1 |
| Conjugation Efficiency (%) | 60% | 85% | 95% |
| Protein Recovery (%) | >95% | >95% | >90% |
| Aggregate Formation (%) | <1% | <1% | <2% |
Table 2: Impact of PEGylation on Protein Stability
| Parameter | Unmodified Protein | PEGylated Protein (DOL ~2.5) |
| Thermal Denaturation Midpoint (Tm) | 72°C | 75°C |
| Proteolytic Stability (t½ in trypsin) | 30 min | 90 min |
| In Vitro Biological Activity (%) | 100% | 92% |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid terminus of this compound to create an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 200 mM each.
-
To the this compound solution, add an equal volume of the EDC/NHS solution (resulting in a 2:1 molar excess of EDC/NHS over the PEG linker).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The resulting activated Amino-PEG28-NHS ester is now ready for conjugation to the target protein. It is recommended to use the activated linker immediately.
Protocol 2: Site-Specific Protein Conjugation
This protocol details the conjugation of the activated Amino-PEG28-NHS ester to primary amines on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
-
Activated Amino-PEG28-NHS ester solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL.
-
Add the desired molar excess (e.g., 10 to 50-fold) of the activated Amino-PEG28-NHS ester solution to the protein solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Proceed immediately to the purification of the PEGylated protein.
Protocol 3: Purification of the PEGylated Protein
This protocol describes the removal of unreacted PEG linker and other reagents from the conjugation reaction.
Materials:
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Purification Buffer: PBS, pH 7.4 or another suitable buffer for the target protein.
Procedure: A. Size-Exclusion Chromatography:
-
Equilibrate the SEC column with at least 3 column volumes of Purification Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with Purification Buffer. The PEGylated protein will elute in the void volume, while the smaller, unreacted PEG linker and quenching reagents will be retained.
-
Collect the fractions containing the protein and pool them.
B. Dialysis:
-
Transfer the quenched reaction mixture into a dialysis cassette.
-
Dialyze against 1 L of Purification Buffer for 2-4 hours at 4°C.
-
Change the buffer and continue dialysis overnight at 4°C.
-
Perform a final buffer exchange for 2-4 hours.
-
Recover the purified PEGylated protein from the cassette.
Protocol 4: Characterization of the PEGylated Protein
This protocol outlines methods to confirm successful conjugation and to determine the degree of labeling.
Materials:
-
SDS-PAGE apparatus and reagents
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)[5]
Procedure: A. SDS-PAGE Analysis:
-
Run samples of the unmodified and purified PEGylated protein on an SDS-PAGE gel.
-
Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, observed as a shift to a higher position on the gel. The band corresponding to the PEGylated protein may appear broader than the unmodified protein due to the heterogeneity of the PEG linker.
B. Mass Spectrometry Analysis:
-
Prepare samples of the unmodified and purified PEGylated protein for mass spectrometry analysis according to the instrument's guidelines.
-
Acquire the mass spectra.
-
The mass of the PEGylated protein will be higher than that of the unmodified protein. The difference in mass can be used to determine the number of attached PEG linkers (Degree of Labeling, DOL).
-
The mass spectrum of the PEGylated protein may show a distribution of peaks, each corresponding to the protein modified with a different number of PEG linkers.
Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Reaction mechanism of EDC/NHS mediated conjugation.
Caption: A generic growth factor signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS reagents | - Use fresh, anhydrous reagents. |
| - Incorrect reaction pH | - Ensure the activation step is at pH ~6.0 and the conjugation step is at pH 7.2-8.0. | |
| - Presence of amine-containing buffers | - Use amine-free buffers such as PBS or MES. | |
| - Insufficient molar excess of linker | - Increase the molar ratio of this compound to the protein. | |
| Protein Aggregation | - High protein concentration | - Perform the conjugation at a lower protein concentration (e.g., < 5 mg/mL). |
| - Suboptimal buffer conditions | - Screen different buffers and pH values to improve protein stability. | |
| - Excessive labeling | - Reduce the molar ratio of the PEG linker to the protein. | |
| Broad or Smeared Bands on SDS-PAGE | - Heterogeneity of PEGylation | - This is expected. The number of attached PEG linkers can vary. |
| - Polydispersity of the PEG linker | - this compound is a discrete length PEG, so this is less of a concern. |
Conclusion
The use of this compound for site-specific protein modification offers a robust and versatile method for enhancing the therapeutic potential of proteins. The protocols provided herein, based on well-established EDC/NHS chemistry, allow for controlled conjugation to primary amines on the protein surface. Careful optimization of reaction conditions and thorough characterization of the resulting conjugate are essential for achieving the desired product with optimal performance characteristics. The provided data and workflows serve as a guide for researchers to develop and implement their own protein PEGylation strategies.
References
Troubleshooting & Optimization
how to improve low yield in Amino-PEG28-acid conjugation reactions
Welcome to the technical support center for Amino-PEG28-acid conjugation reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve the yield and consistency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of an this compound conjugation reaction?
This compound conjugation typically involves the formation of a stable amide bond between a primary amine on your molecule of interest (e.g., a protein, peptide, or small molecule) and the carboxylic acid of the this compound. To facilitate this, the carboxylic acid is usually activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process first creates a semi-stable NHS ester intermediate that is then reactive towards primary amines.[1][2][3]
Q2: What are the most common causes of low yield in these conjugation reactions?
The most frequent culprits for low conjugation efficiency are:
-
Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis, where it reacts with water instead of the desired amine. This rate of hydrolysis increases significantly with higher pH and temperature.[1][4]
-
Suboptimal pH: The reaction pH is critical. While primary amines are more nucleophilic at higher pH, the NHS ester is also less stable. A balance must be struck, typically within a pH range of 7.2 to 8.5.
-
Inappropriate buffer selection: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, thereby reducing your yield.
-
Poor quality or mishandling of reagents: NHS esters are moisture-sensitive. Improper storage or handling can lead to degradation of the reagent before it is even used in the reaction.
-
Steric hindrance: The accessibility of the primary amine on your target molecule can impact the reaction efficiency.
Q3: What is the ideal pH range for my conjugation reaction?
For NHS ester reactions with primary amines, the optimal pH range is generally between 7.2 and 8.5. At a lower pH, the primary amines are more likely to be protonated (-NH3+) and thus, are poor nucleophiles. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which can significantly lower the yield. It is often beneficial to perform a small-scale pH optimization experiment for your specific system.
Q4: Can I use any buffer for this reaction?
No, it is crucial to avoid buffers that contain primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine will react with the NHS-activated PEG, effectively quenching the reaction and reducing the conjugation efficiency. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.
Q5: How can I stop (quench) the reaction?
To stop the conjugation reaction, you can add a buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Alternatively, hydroxylamine can be used, which will hydrolyze any unreacted NHS esters.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The activated PEG is reacting with water instead of your amine-containing molecule. | - Ensure your reaction buffer is freshly prepared and at the optimal pH (7.2-8.5).- Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time.- Use the NHS-activated PEG immediately after preparation. |
| Suboptimal pH: The pH of your reaction is either too low (protonated amines) or too high (rapid hydrolysis). | - Verify the pH of your reaction buffer. - Perform small-scale pilot reactions at different pH values within the 7.2-8.5 range to determine the optimal pH for your specific molecules. | |
| Inactive Reagents: The EDC or NHS/Sulfo-NHS has degraded due to moisture exposure. | - Always allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.- Store reagents in a desiccated environment at the recommended temperature.- Use a fresh batch of reagents if degradation is suspected. | |
| Presence of Competing Nucleophiles: Your buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts). | - Use a non-amine-containing buffer such as PBS, HEPES, or Borate.- Purify your amine-containing molecule to remove any contaminating nucleophiles. | |
| Insufficient Molar Excess of PEG: The concentration of the activated PEG is not high enough to drive the reaction to completion. | - Increase the molar ratio of the this compound to your amine-containing molecule. For dilute protein solutions, a 20- to 50-fold molar excess may be necessary. | |
| Protein Precipitation During/After Conjugation | Change in Isoelectric Point (pI): The conjugation of PEG to primary amines neutralizes their positive charge, which can alter the pI of the protein. If the new pI is close to the buffer pH, the protein may precipitate. | - Adjust the pH of the buffer to be further away from the predicted new pI of the conjugated protein.- Perform the conjugation in a buffer with higher ionic strength or add solubility-enhancing agents that are compatible with your downstream application. |
| Over-Conjugation: Too many PEG molecules have been attached to the protein, leading to aggregation. | - Reduce the molar excess of the this compound in the reaction.- Shorten the reaction time. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Different lots of PEG or crosslinkers may have slight variations. | - Test new lots of reagents on a small scale before proceeding with large-scale experiments.- If possible, purchase larger quantities of a single lot to ensure consistency over multiple experiments. |
| Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. | - Carefully control and document all reaction parameters for each experiment. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol is recommended to minimize the risk of the EDC cross-linking your amine-containing molecule to itself if it also contains carboxyl groups.
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 100 mM MES buffer, pH 4.7-6.0 (Activation Buffer).
-
Prepare a 100 mM Phosphate Buffer, pH 7.2-7.5 (Coupling Buffer).
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the this compound solution.
-
Add EDC to a final concentration of ~2 mM and Sulfo-NHS to a final concentration of ~5 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.
-
Alternatively, the activated PEG can be purified from excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.
-
-
Conjugation to Amine-Containing Molecule:
-
If a desalting column was not used, adjust the pH of the activated PEG solution to 7.2-7.5 by adding the Coupling Buffer.
-
Add the amine-containing molecule to the activated PEG solution. A 10- to 20-fold molar excess of the activated PEG is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching of the Conjugation Reaction:
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted PEG and byproducts.
-
Visualizations
Caption: Workflow for a two-step this compound conjugation.
Caption: Chemical pathway of NHS-ester activation and competing hydrolysis.
References
optimizing reaction buffer pH for Amino-PEG28-acid coupling
Welcome to the technical support center for Amino-PEG28-acid coupling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling an this compound to a primary amine?
The optimal pH for the reaction between an NHS-activated PEG-acid and a primary amine is typically between 7.2 and 8.5.[1][2] A commonly used pH is 8.3.[3][4][5] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react with the NHS ester.
Q2: What are the consequences of using a pH outside the optimal range?
-
Low pH (<7): At acidic pH, the primary amine group on your molecule will be protonated (-NH3+), rendering it non-nucleophilic and unreactive towards the NHS ester. This will result in very low or no coupling efficiency.
-
High pH (>8.5-9): At alkaline pH, the rate of hydrolysis of the NHS ester increases significantly. This competing reaction with water will consume the activated PEG reagent before it can react with your target amine, leading to reduced conjugation yields.
Q3: Which buffers are recommended for the coupling reaction?
Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, and borate buffers are compatible with NHS ester reactions. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5 are commonly recommended.
Q4: Are there any buffers I should avoid?
Yes. It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for the NHS-activated PEG, significantly reducing the efficiency of your desired conjugation. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q5: How does temperature affect the coupling reaction?
The reaction can be carried out at temperatures ranging from 4°C to 37°C. A common protocol involves reacting at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times, such as overnight on ice or at least 4 hours at room temperature, are also utilized. The optimal temperature and time may need to be determined empirically for your specific molecules.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal 7.2-8.5 range. | Verify the pH of your reaction buffer just before use. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of Primary Amine-Containing Buffers: Your sample is in a buffer like Tris or glycine. | Perform a buffer exchange into a compatible buffer such as PBS or sodium bicarbonate buffer before adding the PEG reagent. | |
| Hydrolysis of NHS-activated PEG: The NHS ester on the PEG reagent has hydrolyzed due to moisture or improper storage. | Ensure proper storage and handling of the NHS-activated PEG to prevent moisture contamination. It is best to prepare fresh solutions in anhydrous DMSO or DMF immediately before use. | |
| Precipitation of Reactants | Poor Solubility of PEG Reagent: The this compound is not fully dissolved in the reaction buffer. | If the NHS ester is poorly soluble in water, it can be first dissolved in an anhydrous, amine-free organic solvent like DMSO or DMF and then added to the aqueous solution of the biomolecule. |
| Low Protein Concentration: Reactions in dilute protein solutions may be less efficient and more prone to aggregation. | If possible, increase the concentration of your target molecule. A recommended protein concentration is 1-10 mg/mL. |
Data Presentation
Table 1: pH Effects on NHS Ester Stability and Amine Reactivity
| pH Range | Effect on NHS Ester | Effect on Primary Amine | Overall Reaction Efficiency |
| < 7.0 | Stable | Protonated and unreactive | Very Low |
| 7.2 - 8.5 | Moderate stability, susceptible to hydrolysis | Deprotonated and reactive | Optimal |
| > 8.5 | Rapid hydrolysis | Deprotonated and reactive | Low due to reagent degradation |
Table 2: Half-life of NHS Esters in Aqueous Solution at Different pH Values
| pH | Approximate Half-life |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Activation and Amine Coupling
This protocol is ideal when the molecule to be PEGylated contains both carboxyl and primary amine groups, as it prevents self-conjugation.
-
Activation of this compound:
-
Dissolve the this compound in an amine-free buffer, such as 0.1 M MES, pH 4.7-6.0.
-
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to the solution. A molar ratio of 1:10:25 (Carboxyl-PEG:EDC:NHS) is a good starting point, but may require optimization.
-
Incubate at room temperature for 15-30 minutes.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC and byproducts by performing a buffer exchange using a desalting column equilibrated with a suitable amine-free buffer for the next step (e.g., PBS, pH 7.2-7.5).
-
-
Coupling to Amine-Containing Molecule:
-
Immediately add the activated and purified this compound to your target molecule dissolved in a reaction buffer at pH 7.2-8.5 (e.g., 0.1 M phosphate buffer).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM to consume any remaining active NHS esters.
-
Protocol 2: Direct Coupling of Pre-activated NHS-Ester-PEG to an Amine
This protocol is for commercially available or pre-activated NHS-Ester-PEG reagents.
-
Preparation of Reactants:
-
Dissolve your amine-containing molecule in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer). The optimal biomolecule concentration is 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-Ester-PEG in a small amount of anhydrous DMSO or DMF.
-
-
Coupling Reaction:
-
Add the dissolved NHS-Ester-PEG to the solution of your target molecule. A molar excess of the PEG reagent is typically used, but this should be optimized.
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as gel filtration, dialysis, or chromatography to remove unreacted PEG and byproducts.
-
Visualizations
Caption: Workflow for this compound coupling via EDC/NHS chemistry.
Caption: Troubleshooting decision tree for low conjugation yield.
References
strategies to prevent aggregation during PEGylation with Amino-PEG28-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation during PEGylation with Amino-PEG28-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PEGylation?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a primary amine group (-NH2) at one end and a carboxylic acid group (-COOH) at the other, connected by a 28-unit PEG chain. This structure allows for the covalent attachment of the PEG molecule to proteins and other biomolecules. PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] Key benefits of PEGylation include increased solubility, enhanced stability against proteolytic degradation, reduced immunogenicity, and a longer circulation half-life in the body.[1][]
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can arise from several factors:
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations raises the likelihood of intermolecular interactions and aggregation.
-
PEG-Protein Interactions: While PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.
-
Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional and contains bifunctional impurities, it can lead to the cross-linking of multiple protein molecules, resulting in aggregation.
-
Reagent Quality: The presence of impurities in the PEG reagent can contribute to unintended side reactions and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured using a UV-Vis spectrophotometer, often indicates the formation of insoluble aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.
Troubleshooting Guide: Preventing Aggregation
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction with this compound.
Below is a step-by-step guide to troubleshoot and mitigate protein aggregation. A systematic approach, starting with small-scale screening experiments, is highly recommended.
Step 1: Optimization of Reaction Conditions
The initial and most critical step is to systematically evaluate and optimize the reaction conditions.
Detailed Protocol for Small-Scale Screening:
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer).
-
Activated this compound stock solution (e.g., 100 mg/mL).
-
-
Screening Parameters:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate various molar excess of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values. For amine-reactive PEGylation, a pH range of 7.0-8.0 is common, but the optimal pH will depend on the specific protein's stability.
-
Temperature: Conduct reactions at different temperatures (e.g., 4°C, room temperature).
-
-
Reaction Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Assess the extent of aggregation in each reaction using the analytical methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE).
Table 1: Recommended Starting Ranges for Reaction Condition Optimization
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can reduce intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Optimizing the ratio can prevent excessive modification and potential cross-linking. |
| pH | 6.0 - 8.0 | The optimal pH should balance reaction efficiency with protein stability. |
| Temperature | 4°C - Room Temperature | Lower temperatures can slow down the reaction rate and may reduce aggregation. |
Step 2: Incorporation of Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent surface-induced aggregation. |
| Glycine | 50-100 mM | Can suppress protein aggregation. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.
-
Lower the Temperature: Performing the reaction at 4°C can slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a period of time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, it may be necessary to consider alternative strategies.
-
Site-Specific PEGylation: If random conjugation to surface amines is causing aggregation, consider site-specific PEGylation strategies. This can involve targeting specific amino acids (like cysteine) or using enzymatic approaches to ensure a homogenous product with a defined attachment site.
-
Alternative PEG Linkers: The length and structure of the PEG linker can influence aggregation. Experimenting with different PEG linkers (e.g., branched PEGs) might be beneficial.
Visual Workflow and Logic Diagrams
Below are diagrams illustrating the troubleshooting workflow and the logic behind preventing aggregation during PEGylation.
Caption: A troubleshooting workflow for addressing aggregation during PEGylation.
References
Technical Support Center: Purification of Amino-PEG28-Acid Labeled Proteins
Welcome to the technical support center for the purification of Amino-PEG28-acid labeled proteins. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
A1: The purification of PEGylated proteins presents several challenges. The PEGylation process often results in a complex mixture that can include unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, or multi-PEGylated species).[][2] Additionally, positional isomers—proteins with the same number of PEG chains attached at different sites—can form, further complicating purification.[][3] The attached PEG chain can also shield the protein's surface charges, altering its interaction with chromatography media and making separation from the native protein difficult.[]
Q2: Which chromatography techniques are most effective for purifying PEGylated proteins?
A2: Several chromatography techniques are commonly used, often in combination, to purify PEGylated proteins. The most prevalent methods are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a protein, SEC is very effective at removing unreacted PEG and separating PEGylated conjugates from the smaller, native protein.
-
Ion Exchange Chromatography (IEX): IEX separates proteins based on surface charge. The PEG chain can mask the protein's charges, causing the PEGylated protein to elute differently than the native protein. This method is particularly useful for separating species with different degrees of PEGylation (mono- vs. di-PEGylated) and can even resolve positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter a protein's hydrophobicity, allowing for separation from the unmodified protein. HIC can be a valuable complementary technique to IEX.
-
Reversed-Phase Chromatography (RPC): RPC is a powerful tool for analytical-scale separations and can be used to separate positional isomers and identify PEGylation sites.
Q3: How does the "this compound" linker specifically affect purification?
A3: The "this compound" linker possesses a terminal carboxylic acid group. At neutral or basic pH, this acid group will be deprotonated and carry a negative charge. This introduces an additional negative charge to the protein conjugate, which can significantly alter its isoelectric point (pI). This change is beneficial for separation by Ion Exchange Chromatography (IEX), as the PEGylated protein will have a different net charge compared to the native protein, facilitating separation.
Q4: Can I use the same chromatography column for both native and PEGylated proteins?
A4: While you can use the same type of column (e.g., an IEX column), the binding capacity and resolution may be significantly different for the PEGylated protein. The PEG chain can cause steric hindrance, preventing the protein from accessing all the pores in the chromatography resin, which leads to a decrease in dynamic binding capacity. It is often necessary to re-optimize the purification method, including buffer conditions and gradients, for the PEGylated version of your protein.
Troubleshooting Guide
Issue 1: Poor Separation Between Native and Mono-PEGylated Protein
| Potential Cause | Troubleshooting Steps |
| Insufficient Resolution in SEC | The hydrodynamic radii of the native and mono-PEGylated protein may be too similar for complete separation on your current SEC column. Consider using a column with a different pore size or a longer column length to improve resolution. |
| Inappropriate IEX Conditions | The pH of your buffer may not be optimal to maximize the charge difference between the native and PEGylated protein. Perform a pH scouting study to find the pH where the difference in net charge is greatest. Also, consider adjusting the salt gradient to a shallower slope to improve resolution. |
| PEG Shielding Effect | The PEG chain might be masking the surface charges too effectively. Try using a different chromatography mode like HIC, which separates based on hydrophobicity instead of charge. |
Issue 2: Low Yield of Purified PEGylated Protein
| Potential Cause | Troubleshooting Steps |
| Protein Precipitation | PEGylated proteins can sometimes have altered solubility. Ensure your buffer conditions (pH, salt concentration) are optimized to maintain the solubility of the conjugate. Consider adding stabilizing excipients if necessary. |
| Reduced Column Binding Capacity | The large size of the PEGylated protein can reduce the dynamic binding capacity of your chromatography resin. Try reducing the amount of protein loaded onto the column or switch to a resin with larger pores designed for large molecules. |
| Loss During Filtration Steps | If using ultrafiltration for buffer exchange or concentration, the PEGylated protein might be retained differently than the native protein. Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate. |
| Inefficient Elution | The PEGylated protein may be binding too strongly to the column. Modify the elution buffer by increasing the salt concentration (IEX, HIC) or changing the pH (IEX). |
Issue 3: Presence of Multiple PEGylated Species in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Separation | A single purification step may be insufficient to separate mono-, di-, and multi-PEGylated species. Implement an orthogonal, multi-step purification strategy. For example, use IEX to separate by degree of PEGylation followed by SEC to remove aggregates and any remaining native protein. |
| Suboptimal Reaction Conditions | The initial PEGylation reaction may be producing a wide range of species. Optimize the molar ratio of PEG reagent to protein and the reaction time to favor the formation of the desired mono-PEGylated product. |
| Co-elution of Isomers | Positional isomers may be difficult to separate. High-resolution IEX with a very shallow gradient or analytical RPC may be required to resolve these species. |
Experimental Workflows & Protocols
General Workflow for Purification
The purification of an this compound labeled protein typically follows a multi-step process to ensure the removal of unreacted materials and the isolation of the desired conjugate.
Caption: General purification workflow for PEGylated proteins.
Troubleshooting Logic for Low Yield
When encountering low yields, a systematic approach can help identify the root cause.
Caption: Decision tree for troubleshooting low protein yield.
Protocol: Purification by Anion Exchange Chromatography (AEX)
This protocol assumes the this compound linker has lowered the pI of the protein, making it more negatively charged than the native protein at the operating pH.
1. Materials:
-
Anion exchange column (e.g., quaternary ammonium-based resin).
-
Buffer A (Low Salt/Equilibration): 20 mM Tris, pH 8.0.
-
Buffer B (High Salt/Elution): 20 mM Tris, 1 M NaCl, pH 8.0.
-
Chromatography system (e.g., FPLC, HPLC).
-
PEGylated protein reaction mixture, buffer exchanged into Buffer A.
2. Method:
-
Column Equilibration: Equilibrate the AEX column with at least 5 column volumes (CVs) of Buffer A until the conductivity and pH are stable.
-
Sample Loading: Load the buffer-exchanged PEGylation reaction mixture onto the column at a flow rate recommended by the column manufacturer. Collect the flow-through fraction for analysis.
-
Washing: Wash the column with 5-10 CVs of Buffer A to remove any unbound material, including some unreacted native protein (if it has a lower affinity for the resin at this pH).
-
Elution: Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20 CVs. The more negatively charged PEGylated protein is expected to elute at a higher salt concentration than the native protein.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV absorbance (280 nm) to identify the fractions containing the purified mono-PEGylated protein. Pool the desired fractions.
-
Regeneration: Regenerate the column with 100% Buffer B to remove all remaining bound species, followed by re-equilibration with Buffer A for storage or subsequent runs.
References
common side reactions with Amino-PEG28-acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Amino-PEG28-acid in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH of the reaction buffer: The pH significantly affects the reactivity of both the amino and carboxylic acid groups.[1][2] | For activating the carboxylic acid group (e.g., with EDC/NHS), a slightly acidic pH (4.5-6.0) is optimal for the formation of the NHS ester. For the subsequent reaction of an activated carboxylic acid (like an NHS ester) with a primary amine, the pH should be in the range of 7.2-8.5.[2][3] For the reaction of the terminal amino group with an activated carboxyl group, a pH of 7.2-9 is recommended.[4] |
| Hydrolysis of activating agents or the PEG linker: Activating agents like EDC and NHS esters are moisture-sensitive and can hydrolyze, reducing their effectiveness. This compound itself is stable under recommended storage conditions but can degrade if handled improperly. | Use anhydrous solvents (e.g., DMF, DMSO) for dissolving the PEG linker and activating agents. Prepare solutions immediately before use and avoid storing them for extended periods. Equilibrate the vial to room temperature before opening to prevent moisture condensation. | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule for reaction with the activated carboxylic acid. | Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or borate buffer for the conjugation reaction. If quenching is necessary, hydroxylamine or other amine-containing buffers can be added after the conjugation is complete. | |
| Aggregation of Conjugated Product | Hydrophobic interactions or altered protein conformation: The addition of the PEG chain can sometimes lead to aggregation, especially at high concentrations or under certain buffer conditions. While PEGylation generally improves solubility and reduces aggregation, improper conjugation can expose hydrophobic regions. | Optimize the PEG-to-protein ratio to avoid excessive PEGylation. Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for the conjugate. Including excipients like polysorbates in the final formulation can also help prevent aggregation. |
| Inefficient removal of unconjugated PEG: Excess, unreacted this compound can contribute to aggregation or interfere with downstream applications. | Use appropriate purification methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF) to effectively remove unconjugated PEG and other reactants. | |
| Unexpected Side Products | Cross-linking of target molecules: If the target molecule contains both primary amines and carboxylic acids, self-conjugation or intermolecular cross-linking can occur. | Use a stepwise conjugation strategy. For example, first, react the carboxylic acid of the this compound with the amine on the target molecule, purify the intermediate, and then react the amino group of the PEG with a carboxyl group on another molecule. |
| Modification of non-target amino acids: At very high pH, other nucleophilic amino acid side chains (e.g., tyrosine, serine) might show some reactivity. | Maintain the reaction pH within the recommended range (7.2-8.5 for amine reactions) to ensure specificity for primary amines. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored at –20 °C in a dry, light-protected container. The product can be stored for up to 24 months under these conditions if the vial is kept tightly sealed. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation. It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.
Q2: What is the optimal pH for conjugation reactions with this compound?
A2: The optimal pH depends on which functional group of the this compound you are reacting.
-
For the terminal carboxylic acid: To activate the carboxylic acid (e.g., using EDC and NHS), a pH range of 4.5-6.0 is typically used. The subsequent reaction of the activated acid (NHS ester) with a primary amine on your target molecule should be performed at a pH of 7.2-8.5.
-
For the terminal amino group: The amino group will react with an activated carboxyl group (e.g., an NHS ester) on your target molecule at a pH of 7.2-9.
The rate of reaction is pH-dependent; for instance, reactions with NHS esters are significantly faster at pH 9.0 than at pH 7.4. However, the hydrolysis of the NHS ester also increases at higher pH.
Q3: Can I use any buffer for my conjugation reaction?
A3: No, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for the activated carboxylic acid. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.
Q4: My PEGylated product is showing aggregation. What can I do?
A4: Aggregation can occur for several reasons. Here are a few troubleshooting steps:
-
Optimize the stoichiometry: Vary the molar ratio of this compound to your target molecule to find the optimal degree of PEGylation that maintains solubility.
-
Control the reaction conditions: Ensure the pH and temperature of your reaction are optimal.
-
Purification: Properly purify your conjugate to remove any unreacted PEG and byproducts using techniques like size exclusion chromatography (SEC).
-
Formulation: After purification, screen different buffer conditions (pH, ionic strength) and consider adding excipients that can help to reduce aggregation and improve long-term stability.
Q5: Is there a risk of an immune response to the PEG chain?
A5: While PEG is generally considered biocompatible and is used to reduce the immunogenicity of therapeutic molecules, there have been reports of anti-PEG antibodies in some patients, which can lead to accelerated clearance of the PEGylated drug. The risk of an immune response can depend on factors such as the size and structure of the PEG, the route of administration, and the patient's immune status.
Data Presentation
Table 1: Influence of pH on NHS Ester Reaction Efficiency and Hydrolysis
| pH | Reaction Rate with Primary Amines | Half-life of NHS Ester Hydrolysis | Recommendation |
| 7.4 | Gradual, reaches steady state in ~2 hours | > 120 minutes | Suitable for controlled, slower reactions. |
| 8.3 - 8.5 | Optimal for efficient amine reaction | Decreases significantly compared to pH 7.4 | Recommended for most standard conjugations to balance reaction rate and hydrolysis. |
| 9.0 | Very fast, reaches steady state within 10 minutes | < 9 minutes | Use with caution for rapid reactions, as the risk of hydrolysis is high. |
Experimental Protocols & Visualizations
Experimental Workflow: Two-Step Conjugation to a Protein
This workflow describes the conjugation of the carboxylic acid end of this compound to a primary amine on a protein, followed by the reaction of the amino end of the PEG with another molecule.
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. creativepegworks.com [creativepegworks.com]
analytical methods to monitor Amino-PEG28-acid reaction progress
Technical Support Center: Monitoring Amino-PEG28-acid Reactions
This technical support center provides guidance and troubleshooting for monitoring the reaction progress of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the reaction progress of this compound?
The most common analytical methods for monitoring the reaction progress of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks.
Q2: How does HPLC help in monitoring the reaction?
HPLC separates the components of a reaction mixture based on their affinity for the stationary phase and solubility in the mobile phase. By monitoring the decrease in the peak area of the starting materials (this compound and the molecule it's reacting with) and the increase in the peak area of the product over time, you can quantify the reaction progress. A common method is Reverse-Phase HPLC (RP-HPLC).
Q3: What is the role of LC-MS in this analysis?
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This allows you to not only monitor the disappearance of reactants and the appearance of the product but also to confirm the identity of the product by its mass-to-charge ratio (m/z). This is particularly useful for identifying any side products or impurities.
Q4: Can I use NMR to monitor the reaction?
Yes, NMR spectroscopy is a powerful tool for monitoring the reaction. You can track the disappearance of specific proton (¹H NMR) or carbon (¹³C NMR) signals from the reactants and the appearance of new signals corresponding to the product. This method provides structural information and can be quantitative.
Q5: Is TLC a suitable method for monitoring my reaction?
Thin-Layer Chromatography (TLC) is a quick and inexpensive method for qualitative monitoring of the reaction. By spotting the reaction mixture on a TLC plate at different time points, you can visually track the consumption of starting materials and the formation of the product. However, it is not as accurate or quantitative as HPLC or NMR.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the mobile phase pH. Use a new column or a guard column. Inject a smaller sample volume. |
| No peaks detected | Detector issue; No sample injected; Incorrect mobile phase. | Check detector settings and lamp. Ensure the autosampler is working correctly. Verify the mobile phase composition. |
| Ghost peaks | Contaminated mobile phase or injector; Carryover from previous injection. | Use fresh, high-purity solvents. Clean the injector and syringe. Run blank injections between samples. |
| Baseline drift | Column temperature fluctuation; Mobile phase not in equilibrium; Contaminated column. | Use a column oven for temperature control. Allow the column to equilibrate with the mobile phase for a longer time. Flush the column with a strong solvent. |
LC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low ion intensity | Poor ionization efficiency; Sample concentration too low; Ion source contamination. | Optimize ionization source parameters (e.g., voltage, temperature). Concentrate the sample. Clean the ion source. |
| Mass inaccuracy | Mass spectrometer needs calibration. | Calibrate the mass spectrometer using a known standard. |
| No product peak observed in MS | The product is not ionizing well; The product is not eluting from the LC. | Try a different ionization method (e.g., APCI instead of ESI). Adjust the mobile phase to ensure the product elutes. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Monitoring Reaction Progress
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a quenching agent or diluting in mobile phase A).
-
Inject the sample onto the HPLC system.
-
Monitor the peak areas of the starting materials and the product.
-
Protocol 2: ¹H NMR for Reaction Monitoring
-
Solvent: Deuterated solvent compatible with your reactants and products (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Procedure:
-
At each time point, take a sample from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic peaks for the reactants and the product. For example, a proton signal near the amino group of the this compound will shift upon amide bond formation.
-
Integrate the peaks to determine the relative amounts of reactants and product.
-
Visualizations
Caption: Workflow for monitoring this compound reaction progress.
Caption: Troubleshooting logic for common analytical issues.
Navigating PEGylation: A Technical Guide to Optimizing Temperature and Reaction Time
Technical Support Center
Welcome to the technical support center for PEGylation processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the critical parameters of temperature and reaction time in PEGylation experiments.
Frequently Asked questions (FAQs)
Q1: What is the typical impact of increasing reaction temperature on PEGylation efficiency?
A1: Increasing the reaction temperature generally accelerates the rate of the PEGylation reaction, which can lead to a higher yield of the PEGylated product within a shorter timeframe.[1] However, it is crucial to consider the thermal stability of the protein or molecule being PEGylated, as excessive temperatures can lead to denaturation, aggregation, and loss of biological activity.[2][3] For instance, while some reactions can be performed at room temperature (around 21-25°C), others may require cooling to 4°C to maintain protein integrity and improve selectivity for the desired PEGylated species.[1][4]
Q2: How does reaction time influence the outcome of a PEGylation reaction?
A2: Reaction time is a critical factor that directly affects the extent of PEGylation. Insufficient reaction time will result in a low yield of the desired product. Conversely, excessively long reaction times can lead to the formation of multi-PEGylated species and other side products, which can complicate purification and potentially impact the therapeutic efficacy of the molecule. Monitoring the reaction progress over time using techniques like SDS-PAGE or SEC-HPLC is recommended to determine the optimal duration. For some reactions, an optimal yield of the mono-PEGylated product can be achieved in as little as 2 hours.
Q3: Can the same temperature and reaction time be used for different PEGylation chemistries?
A3: No, optimal temperature and reaction time are highly dependent on the specific PEGylation chemistry being employed (e.g., targeting amine groups with NHS esters or aldehydes, or thiol groups with maleimides), the reactivity of the specific PEG reagent, and the properties of the protein or molecule being modified. Each combination will have its own unique reaction kinetics. Therefore, it is essential to optimize these parameters for each specific system.
Q4: What are the signs of suboptimal temperature or reaction time in my PEGylation experiment?
A4: Suboptimal conditions can manifest in several ways:
-
Low Yield of PEGylated Product: This could indicate that the reaction temperature is too low or the reaction time is too short.
-
Protein Aggregation or Precipitation: This often suggests that the reaction temperature is too high, causing the protein to denature.
-
Presence of Multiple PEGylated Species: If you observe significant amounts of di-, tri-, or higher-order PEGylated products, your reaction time may be too long.
-
Loss of Biological Activity: This is a strong indicator that the reaction conditions, particularly temperature, are too harsh and are damaging the protein.
Troubleshooting Guides
Issue 1: Low Yield of Mono-PEGylated Product
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Increase the reaction time incrementally and monitor the progress at various time points (e.g., 2, 4, 8, 24 hours) to identify the optimal duration. |
| Reaction Temperature Too Low | Consider a modest increase in temperature (e.g., from 4°C to room temperature) to enhance the reaction rate. However, carefully monitor for any signs of protein instability. |
| Suboptimal pH | The pH of the reaction buffer can significantly impact the reaction rate. Ensure the pH is optimal for the specific PEGylation chemistry being used. For example, a pH of around 6 can be a good starting point for mPEG-aldehyde conjugations. |
Issue 2: Protein Aggregation and Loss of Activity
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | Reduce the reaction temperature. Many PEGylation reactions can be successfully performed at 4°C to preserve protein structure and function. Covalent attachment of PEG can itself increase the thermal stability of some proteins. |
| Prolonged Exposure to Reaction Conditions | Minimize the reaction time to the shortest duration necessary to achieve an acceptable yield of the desired product. |
| Inappropriate Buffer Conditions | Ensure that the buffer composition and pH are suitable for maintaining the stability of your specific protein throughout the reaction. |
Data on Reaction Parameters
The following table summarizes general trends and specific examples of the impact of temperature and reaction time on PEGylation efficiency. Note that these are illustrative, and optimal conditions must be determined empirically for each specific system.
| Parameter | Condition | Impact on Mono-PEGylated Yield | Impact on Selectivity (Mono- vs. Multi-PEGylated) | Reference |
| Temperature | Low (e.g., 4°C) | Slower reaction rate, may require longer time for comparable yield. | Higher | |
| Moderate (e.g., 21°C) | Faster reaction rate, potentially higher yield in a fixed time. | Lower | ||
| Reaction Time | Short | Lower yield. | Higher | |
| Optimal | Maximized yield of the desired product. | Varies by system | ||
| Long | Potential for higher overall conversion but may increase multi-PEGylated species. | Lower |
Example Optimization Data for BSA Nanoparticle PEGylation:
| Parameter | Optimized Value |
| Incubation Temperature | 27°C |
| Incubation Time | 10 minutes |
| Reference: |
Experimental Protocols
General Protocol for Amine-Specific PEGylation using mPEG-Aldehyde
This protocol provides a general framework. Specific parameters such as buffer composition, pH, molar ratio of PEG to protein, and quenching conditions should be optimized for your specific application.
-
Protein Preparation: Dissolve the protein to be PEGylated in a suitable reaction buffer (e.g., sodium phosphate buffer). The optimal pH for mPEG-aldehyde chemistry is often slightly acidic, around pH 5.0-7.0.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-aldehyde in the reaction buffer to the desired concentration.
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved m-PEG-aldehyde to the protein solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing.
-
Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours). It is advisable to take aliquots at different time points to determine the optimal reaction duration.
-
-
Reduction Step: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to a final concentration of 20-50 mM to form a stable secondary amine linkage.
-
Quenching the Reaction: Add a quenching reagent (e.g., ethanolamine or glycine) to consume any unreacted mPEG-aldehyde.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the purified fractions using SDS-PAGE, SEC-HPLC, and/or mass spectrometry to confirm the degree of PEGylation and purity.
Visualizing PEGylation Workflow and Parameter Relationships
Caption: A flowchart of the general experimental workflow for a typical PEGylation reaction.
References
Technical Support Center: Controlling the Degree of PEGylation with Amino-PEG28-acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on controlling the degree of PEGylation using Amino-PEG28-acid. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for PEGylation?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other, connected by a 28-unit PEG chain. This structure allows for a two-step conjugation process to proteins. Typically, the carboxylic acid group is activated first, making it reactive towards primary amines (such as the ε-amino group of lysine residues or the N-terminal α-amino group) on the protein surface. This activation is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1][2][3][4]
Q2: How do I activate the carboxylic acid group of this compound for protein conjugation?
The most common method for activating the carboxylic acid group is through the use of EDC and NHS (or its water-soluble analog, Sulfo-NHS).[1] This two-step process is generally more efficient and produces a more stable reactive intermediate than using EDC alone.
-
Step 1: Activation. The reaction is typically performed in an acidic to neutral pH environment (pH 4.5-6.0) to facilitate the formation of a highly reactive O-acylisourea intermediate by EDC.
-
Step 2: Stabilization. NHS reacts with this intermediate to form a more stable NHS-ester. This NHS-ester is less susceptible to hydrolysis than the O-acylisourea intermediate, especially at neutral pH.
Q3: What are the critical parameters for controlling the degree of PEGylation?
Several factors influence the number of PEG chains attached to a protein:
-
Molar Ratio of PEG to Protein: This is a primary determinant of the degree of PEGylation. Increasing the molar excess of activated this compound to the protein will generally result in a higher degree of PEGylation.
-
Reaction pH: The pH of the conjugation buffer is crucial. The reaction of NHS-activated PEGs with primary amines is most efficient at a pH range of 7.0-8.5. However, the hydrolysis of the NHS-ester is also accelerated at higher pH values. Therefore, an optimal pH must be determined empirically to balance the rates of amidation and hydrolysis.
-
Reaction Time and Temperature: The incubation time and temperature will affect the extent of the reaction. Typical reactions are carried out for 30-60 minutes at room temperature or for 2 hours on ice. Longer reaction times may be necessary for more dilute protein solutions.
-
Protein Concentration: More dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the same degree of PEGylation as more concentrated solutions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | 1. Inefficient activation of this compound: EDC and/or NHS may be hydrolyzed or inactive. 2. Hydrolysis of the activated NHS-ester: The pH of the conjugation buffer may be too high, or the reaction time at an elevated pH may be too long. 3. Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the activated PEG. 4. Inaccessible target amines on the protein: The lysine residues or N-terminus of the protein may be sterically hindered. | 1. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation. 2. Optimize the pH of the conjugation buffer (typically pH 7.2-8.0). Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis. 3. Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES for the conjugation step. 4. Consider denaturing and refolding the protein if feasible, or use a different PEGylation chemistry targeting other amino acid residues. |
| High Polydispersity (mixture of mono-, di-, and multi-PEGylated species) | 1. High molar ratio of activated PEG to protein: A large excess of the PEG reagent increases the likelihood of multiple sites being modified. 2. Multiple reactive sites with similar accessibility: The protein may have several lysine residues that are equally available for PEGylation. | 1. Systematically decrease the molar ratio of activated PEG to protein to favor mono-PEGylation. 2. Adjust the reaction pH. A slightly lower pH may favor the more reactive N-terminal amine over lysine residues. |
| Protein Aggregation or Precipitation | 1. Protein instability under reaction conditions: The pH, temperature, or presence of organic solvent (e.g., DMSO for dissolving PEG) may be destabilizing the protein. 2. Cross-linking due to the bifunctional nature of this compound: If the amino end of one PEGylated protein reacts with the activated carboxyl end of another, it can lead to aggregation. | 1. Screen different buffer conditions to find one that enhances protein stability. Perform the reaction at a lower temperature. Minimize the concentration of organic solvent. 2. Ensure a sufficient molar excess of the activated PEG to protein to saturate the reactive sites on the protein and minimize protein-protein cross-linking. Use a quenching agent (e.g., Tris or glycine) to deactivate any unreacted NHS-esters. |
| Difficulty in Purifying the PEGylated Protein | 1. Similar properties of different PEGylated species: Mono-, di-, and multi-PEGylated proteins can be challenging to separate from each other and from the un-PEGylated protein. | 1. Utilize a combination of chromatographic techniques. Size-exclusion chromatography (SEC) can separate based on hydrodynamic radius, which increases with the degree of PEGylation. Ion-exchange chromatography (IEX) can separate based on changes in surface charge, as PEGylation of lysine residues neutralizes their positive charge. Hydrophobic interaction chromatography (HIC) can also be effective. |
Data Presentation
The degree of PEGylation is highly dependent on the molar ratio of the activated PEG reagent to the protein. The following table provides an example of how this ratio can influence the distribution of PEGylated species for a model protein.
| Molar Ratio of Activated PEG:Protein | Unmodified Protein (%) | Mono-PEGylated (%) | Di-PEGylated (%) | Multi-PEGylated (%) |
| 1:1 | 60 | 35 | 5 | 0 |
| 5:1 | 15 | 60 | 20 | 5 |
| 10:1 | 5 | 45 | 35 | 15 |
| 20:1 | <1 | 20 | 45 | 35 |
Note: These are illustrative values and the actual results will vary depending on the specific protein and reaction conditions.
Experimental Protocols
Key Experiment: Two-Step PEGylation of a Protein with this compound using EDC/NHS Chemistry
This protocol outlines the general steps for activating this compound and conjugating it to a protein.
Materials:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Activation of this compound:
-
Equilibrate EDC and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS relative to the this compound.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to the Protein:
-
Dissolve the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution from Step 1 to the protein solution. The desired molar ratio of activated PEG to protein should be used (refer to the data table above for guidance).
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
For separation of different PEGylated species, utilize chromatographic techniques such as SEC or IEX.
-
Visualizations
Experimental Workflow for Protein PEGylation
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Amino-PEG28-acid Conjugates
Introduction
Amino-PEG28-acid is a heterobifunctional polyethylene glycol (PEG) derivative with an amino group at one end and a carboxylic acid group at the other. This structure makes it a valuable linker in bioconjugation, drug delivery, and surface modification. Accurate characterization is crucial to ensure its purity, structural integrity, and suitability for its intended application. This guide provides a comparative overview of key analytical techniques used to characterize this compound, complete with experimental protocols and data interpretation.
Core Analytical Techniques: A Head-to-Head Comparison
The characterization of this compound typically involves a suite of orthogonal techniques to provide a comprehensive understanding of its chemical properties. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the key quantitative and qualitative information obtained from each technique for a representative this compound sample.
| Analytical Technique | Parameter Measured | Typical Result / Observation for this compound | Strengths | Limitations |
| ¹H NMR Spectroscopy | Structural Confirmation, Purity | - Sharp singlet at ~3.6 ppm (PEG backbone -CH₂CH₂O-). - Signals corresponding to protons near the amino and carboxyl groups. | - Provides detailed structural information. - Can quantify the degree of functionalization by comparing signal integrations.[1][2] | - Lower sensitivity compared to MS. - Signal overlap can complicate spectra of complex conjugates.[3] |
| Mass Spectrometry (MALDI-TOF/ESI) | Molecular Weight (MW), MW Distribution, Purity | - A distribution of peaks separated by 44 Da (mass of one ethylene glycol unit). - Average MW consistent with the expected value for 28 PEG units plus end groups. | - High sensitivity and accuracy for MW determination.[4][5] - Confirms the presence of the desired product and identifies impurities. | - Polydispersity can complicate spectra. - Fragmentation may occur, requiring careful interpretation. |
| HPLC (Reversed-Phase) | Purity, Quantification | - A major peak corresponding to the this compound. - Separation from non-functionalized or di-functionalized PEG impurities. | - High resolution for separating impurities. - Can be used for quantification with appropriate detectors (e.g., ELSD, CAD). | - PEG molecules lack a strong UV chromophore, requiring specialized detectors. |
| FTIR Spectroscopy | Functional Group Identification | - Strong C-O-C ether stretch (~1100 cm⁻¹). - N-H bend from the amino group (~1600 cm⁻¹). - C=O stretch from the carboxylic acid (~1730 cm⁻¹). | - Fast and non-destructive. - Confirms the presence of key functional groups. | - Provides limited structural detail compared to NMR. - Not suitable for quantification. |
Experimental Workflows & Logical Relationships
The selection and sequence of analytical techniques are critical for a thorough characterization. The following diagrams illustrate a typical workflow and the relationship between the methods.
Caption: A typical experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical techniques for comprehensive characterization.
Detailed Experimental Protocols
Disclaimer: The following are generalized protocols and should be optimized for specific instruments and sample characteristics.
¹H NMR Spectroscopy Protocol
-
Objective: To confirm the chemical structure and identify characteristic protons of the PEG backbone and terminal functional groups.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the characteristic signals. The large singlet around 3.6 ppm corresponds to the repeating (-CH₂CH₂O-) units of the PEG backbone. Signals corresponding to the protons adjacent to the amino and carboxylic acid groups will appear at different chemical shifts, confirming the bifunctionality.
-
MALDI-TOF Mass Spectrometry Protocol
-
Objective: To determine the average molecular weight and molecular weight distribution.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound in water or methanol.
-
Matrix and Cationizing Agent Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile/water with 0.1% TFA. Prepare a cationizing agent solution (e.g., sodium trifluoroacetate, NaTFA) in ethanol.
-
Spotting: Mix the sample, matrix, and cationizing agent solutions (e.g., in a 1:5:1 ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
-
Data Acquisition: Analyze the sample in the mass spectrometer in positive ion reflectron mode. Optimize laser intensity to obtain good resolution and signal intensity.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak separated by approximately 44 Da, corresponding to the mass of a single ethylene glycol monomer. The average molecular weight can be calculated from this distribution.
-
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Objective: To assess the purity of the conjugate and separate it from potential impurities.
-
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Since PEGs lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for detection.
-
-
Data Analysis: The chromatogram should display a major peak for the this compound. The area percentage of this peak relative to all other peaks provides an estimate of purity.
-
FTIR Spectroscopy Protocol
-
Objective: To confirm the presence of key functional groups (ether, amine, carboxylic acid).
-
Methodology:
-
Sample Preparation: As this compound is likely a viscous liquid or waxy solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the neat sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.
-
Data Analysis: Identify the characteristic absorption bands. Key peaks to look for include the strong C-O-C stretching of the ether backbone (~1100 cm⁻¹), the N-H bending of the primary amine (~1600 cm⁻¹), and the C=O stretching of the carboxylic acid (~1730 cm⁻¹).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bath.ac.uk [bath.ac.uk]
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Modified with Amino-PEG28-acid
For researchers, scientists, and drug development professionals venturing into the world of protein modification, the precise characterization of these complex biomolecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based analysis of proteins modified with Amino-PEG28-acid against other common amine-reactive discrete PEGylation reagents. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to facilitate informed decisions and robust experimental design.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. It can improve solubility, extend circulating half-life, and reduce immunogenicity. Among the diverse array of PEGylation reagents, discrete PEGs (dPEGs), which possess a defined molecular weight and structure, offer significant advantages over traditional polydisperse polymers by ensuring product homogeneity. This compound is one such discrete PEGylation reagent that provides a long, flexible, and hydrophilic spacer arm terminating in a carboxylic acid, often utilized in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This guide focuses on the mass spectrometric analysis of proteins modified with this specific reagent and compares its performance with other amine-reactive dPEG alternatives.
Comparative Analysis of Amine-Reactive Discrete PEGylation Reagents
The selection of a PEGylation reagent significantly impacts the outcome of the modification and the subsequent analysis. Here, we compare this compound with a common alternative, dPEG® NHS Ester, focusing on their reactivity, the stability of the resulting linkage, and key considerations for mass spectrometry analysis.
While this compound itself is bifunctional with an amine and a carboxylic acid, for the purpose of modifying a protein's primary amines (lysine residues and the N-terminus), the carboxylic acid end would first need to be activated, for example, using carbodiimide chemistry (e.g., with EDC and NHS) to form an NHS ester. This activated form can then react with the protein's amines. For this guide, we will consider the activated carboxylic acid form of this compound for a direct comparison with a commercially available dPEG® NHS Ester.
| Feature | This compound (Activated) | dPEG® NHS Ester |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester (activated from carboxylic acid) | N-Hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Stable amide bond | Stable amide bond |
| Reaction pH | Typically 7.0-8.5[1] | Typically 7.0-8.5[1] |
| Reaction Speed | Fast | Fast |
| Byproducts | N-hydroxysuccinimide | N-hydroxysuccinimide |
| Key Advantage | The terminal amine of the original this compound can be used for subsequent conjugation after protein modification. | Readily available with a highly reactive NHS ester group for direct use. |
| Consideration for MS | The mass addition is discrete and well-defined, simplifying spectral interpretation. | The mass addition is discrete and well-defined, simplifying spectral interpretation. |
Quantitative Performance Comparison (Hypothetical Data)
| Performance Metric | This compound (Activated) | dPEG® NHS Ester |
| Modification Efficiency (Mono-PEGylated Species) | 80% | 85% |
| Site-Specificity (Targeted Lysine) | Dependent on protein structure and reaction conditions | Dependent on protein structure and reaction conditions |
| Sample Recovery Post-Purification | >90% | >90% |
| Spectral Quality (Signal-to-Noise) | High | High |
| Identification of PEGylated Peptides (Bottom-up) | High Confidence | High Confidence |
| Intact Mass Confirmation (Top-down) | High Accuracy | High Accuracy |
Experimental Workflows and Protocols
The successful analysis of PEGylated proteins by mass spectrometry relies on carefully executed experimental workflows. Below are diagrams and detailed protocols for both "bottom-up" and "top-down" proteomic approaches.
Caption: Bottom-up proteomics workflow for analyzing this compound modified proteins.
Caption: Top-down proteomics workflow for analyzing this compound modified proteins.
Experimental Protocols
Protocol 1: Protein Modification with this compound (via NHS ester activation)
This protocol describes the modification of a protein's primary amines with this compound after activating its carboxylic acid group to an NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
Procedure:
-
Activate this compound:
-
In a microcentrifuge tube, dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in a small volume of anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester of this compound.
-
-
Prepare Protein:
-
Ensure the protein is in an amine-free buffer (like PBS). Buffer exchange if necessary.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the activated this compound solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or using desalting columns appropriate for the molecular weight of the protein.
-
Protocol 2: Bottom-Up Mass Spectrometry Analysis
This protocol outlines the steps for preparing the PEGylated protein for analysis by LC-MS/MS to identify modification sites.
Materials:
-
Purified this compound modified protein
-
Denaturation/Reduction Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5, with 10 mM Dithiothreitol (DTT)
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 10% Formic Acid (FA)
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Denaturation and Reduction:
-
To the purified PEGylated protein solution, add the Denaturation/Reduction Buffer.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the Alkylation Solution and incubate in the dark for 30 minutes.
-
-
Dilution and Digestion:
-
Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Quench Digestion:
-
Acidify the sample by adding the Quenching Solution to a final concentration of 0.5-1% FA to stop the digestion.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% FA in water).
-
Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant precursor ions.
-
Protocol 3: Top-Down Mass Spectrometry Analysis
This protocol is for the analysis of the intact PEGylated protein to confirm the mass and determine the degree of PEGylation.
Materials:
-
Purified this compound modified protein
-
LC-MS grade water, acetonitrile, and formic acid
-
A high-resolution mass spectrometer capable of intact protein analysis (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated protein to a final concentration of 0.1-1 µM in an appropriate solvent for native or denaturing mass spectrometry (e.g., for denaturing conditions: 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase column suitable for intact protein separation (e.g., a C4 column).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Acquire full MS spectra in the appropriate m/z range to detect the multiply charged ions of the intact PEGylated protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact protein and its PEGylated forms. This will allow for the determination of the number of PEG moieties attached to the protein.
-
-
Tandem MS (Optional):
-
If the instrument allows, perform tandem MS (MS/MS) on the isolated precursor ions of the PEGylated protein to induce fragmentation and potentially localize the modification sites.
-
Data Presentation and Analysis
The analysis of mass spectrometry data from PEGylated proteins requires specialized software and a targeted approach.
Bottom-Up Data Analysis:
-
Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides from the MS/MS spectra.
-
Variable Modification: Include the mass of the this compound moiety (minus the elements of water for the amide bond formation) as a variable modification on lysine residues and the protein N-terminus. The exact mass of this compound is 1322.58 g/mol .
-
Site Localization: The software will provide localization probabilities for the modification on specific residues within the identified peptides.
-
Manual Validation: Manually inspect the MS/MS spectra of PEGylated peptides to confirm the presence of fragment ions containing the mass shift corresponding to the PEG modification.
Top-Down Data Analysis:
-
Deconvolution: Utilize software (e.g., Thermo Scientific BioPharma Finder, Agilent MassHunter BioConfirm) to deconvolute the multiply charged ion series to determine the accurate mass of the intact protein and its various PEGylated forms.
-
Interpretation: The mass difference between the unmodified and modified protein will correspond to the mass of the attached this compound moieties. Multiple peaks will indicate a heterogeneous mixture of species with different numbers of PEG chains attached.
Conclusion
The mass spectrometric analysis of proteins modified with this compound provides a powerful means to characterize these important bioconjugates. The use of this discrete PEG reagent simplifies spectral interpretation compared to traditional polydisperse PEGs. By employing the detailed bottom-up and top-down proteomics workflows and protocols outlined in this guide, researchers can confidently determine the extent and sites of PEGylation. While direct quantitative comparisons with other dPEG® reagents are still emerging, the principles and methods described here provide a solid foundation for the rigorous characterization of any discretely PEGylated protein, enabling the advancement of novel therapeutics and research tools.
References
A Head-to-Head Comparison: Amino-PEG28-acid Versus Shorter Chain PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the performance of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the long-chain Amino-PEG28-acid linker with its shorter-chain counterparts, offering insights into how linker length influences key physicochemical and pharmacological properties.
The strategic incorporation of polyethylene glycol (PEG) linkers has become a cornerstone in the design of advanced therapeutics. These flexible, hydrophilic spacers play a pivotal role in modulating solubility, stability, pharmacokinetics (PK), and ultimately, the therapeutic efficacy of a conjugate.[1][2] While longer PEG chains are often associated with improved PK profiles, a nuanced understanding of the trade-offs is essential for rational drug design.
The Influence of PEG Linker Length: A Balancing Act
The length of a PEG linker is a critical parameter that dictates a conjugate's behavior both in vitro and in vivo. Longer linkers, such as this compound, contribute to a larger hydrodynamic radius, which can shield the conjugate from renal clearance and proteolytic degradation, thereby extending its circulation half-life.[3][4] This extended exposure can lead to greater accumulation in target tissues, a desirable attribute for therapeutic efficacy.[3]
Conversely, shorter PEG linkers may be advantageous in scenarios where a smaller overall conjugate size is paramount or when reduced flexibility is desired to maintain a specific conformational arrangement for optimal target binding. However, shorter linkers may not provide sufficient hydrophilicity to overcome the aggregation issues associated with hydrophobic drug payloads, potentially limiting the achievable drug-to-antibody ratio (DAR) in ADCs.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators.
Table 1: Physicochemical Properties of Amino-PEGn-acid Linkers
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| Amino-PEG2-acid | 2 | 149.15 | ~10.5 |
| Amino-PEG4-acid | 4 | 237.25 | ~17.9 |
| Amino-PEG8-acid | 8 | 413.46 | ~32.7 |
| Amino-PEG12-acid | 12 | 589.67 | ~47.5 |
| Amino-PEG24-acid | 24 | 1130.3 | ~91.9 |
| This compound | 28 | 1306.5 | ~106.7 |
Note: Molecular weights and spacer arm lengths are approximate and may vary slightly between different manufacturers.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (in vivo)
| PEG Linker in ADC | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) (µg*h/mL) |
| No PEG | ~15 | - |
| PEG2 | ~10 | 3,500 |
| PEG4 | - | 5,600 |
| PEG8 | - | 9,800 |
| PEG12 | - | 10,000 |
| PEG24 | - | 10,000 |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers. The study indicates that the pharmacokinetic benefits plateau around the PEG8 linker.
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Chain Size | In Vitro IC50 (nM) | In Vivo Half-Life Extension (fold) |
| Affibody-MMAE (No PEG) | N/A | ~5 | 1 |
| HP4KM | 4 kDa | 31.9 | 2.5 |
| HP10KM | 10 kDa | 111.3 | 11.2 |
Data from a study on affibody-based drug conjugates, demonstrating a trade-off between in vitro potency and in vivo half-life. Despite a decrease in immediate cytotoxicity, the conjugate with the longer PEG chain showed superior in vivo therapeutic ability.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and interpretation of experimental findings. Below are representative protocols for key experiments.
Protocol 1: Site-Specific Antibody PEGylation
This protocol describes the conjugation of a thiol-reactive PEG linker to a cysteine-engineered antibody.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in phosphate-buffered saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Thiol-reactive PEG linker (e.g., Maleimide-PEG-NHS ester).
-
Quenching solution (e.g., N-acetylcysteine).
-
Purification column (e.g., Size-Exclusion Chromatography - SEC).
Procedure:
-
Antibody Reduction: Partially reduce the mAb by adding a 5-10 molar excess of TCEP. Incubate at 37°C for 1-2 hours to expose free sulfhydryl groups.
-
PEG Linker Conjugation: Add the thiol-reactive PEG linker to the reduced antibody solution at a molar excess of 3-5 fold. The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of the quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the resulting PEGylated antibody using an SEC column to remove unconjugated PEG linkers and aggregated species.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation. Quantify the protein concentration using a suitable method (e.g., BCA assay).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells.
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
96-well plates.
-
ADCs with varying PEG linker lengths.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Add the diluted ADCs to the respective wells and incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
Protocol 3: Pharmacokinetic Study in Rodents
This protocol outlines a method to determine the pharmacokinetic profile of ADCs with different PEG linker lengths.
Materials:
-
Healthy rodents (e.g., mice or rats).
-
ADCs with varying PEG linker lengths.
-
Anesthesia.
-
Blood collection supplies (e.g., heparinized capillaries).
-
ELISA kit for ADC quantification.
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the ADCs to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Isolation: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the ADC in the plasma samples using a validated ELISA method that detects the antibody component.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
References
A Head-to-Head Battle of Bifunctional Crosslinkers: Amino-PEG28-acid in Bioconjugation
In the intricate world of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and effective therapeutic and diagnostic agents. Among the vast array of options, polyethylene glycol (PEG) linkers have become a cornerstone, prized for their ability to enhance the properties of biomolecules. This guide provides an in-depth comparison of Amino-PEG28-acid, a long-chain bifunctional crosslinker, with other alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for optimal bioconjugation strategies.
The Critical Role of the Linker in Bioconjugation
Bifunctional crosslinkers are molecules with two reactive ends that covalently connect two other molecules. In drug development, particularly in the creation of antibody-drug conjugates (ADCs), the linker plays a critical role that extends beyond simply tethering a drug to an antibody.[1] It influences the conjugate's solubility, stability, pharmacokinetics, and even its efficacy and toxicity profile.[1][2]
PEG linkers, in particular, are lauded for their hydrophilicity, biocompatibility, and flexibility.[3] The PEG chain can act as a shield, reducing the immunogenicity of the conjugated protein and protecting it from enzymatic degradation.[4] Furthermore, the length of the PEG spacer can be fine-tuned to control the distance between the conjugated molecules, which is crucial for maintaining their biological activity and optimizing performance.
Introducing this compound: The Long-Chain Contender
This compound is a heterobifunctional crosslinker characterized by a long polyethylene glycol chain consisting of 28 ethylene glycol units, flanked by a primary amine (-NH2) group at one end and a carboxylic acid (-COOH) group at the other. This structure offers several key advantages:
-
Enhanced Hydrophilicity: The extensive PEG chain significantly increases the water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.
-
Reduced Steric Hindrance: The long, flexible spacer arm minimizes steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and function.
-
Improved Pharmacokinetics: PEGylation with long-chain PEGs is known to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life in the body.
-
Versatile Conjugation Chemistry: The amine and carboxylic acid groups allow for controlled, stepwise conjugation using well-established chemistries, such as the use of carbodiimides like EDC with N-hydroxysuccinimide (NHS) to form stable amide bonds.
Performance Comparison: this compound vs. Other Bifunctional Crosslinkers
The selection of a crosslinker is a trade-off between various properties. Here, we compare this compound with other common bifunctional crosslinkers, focusing on the impact of the PEG chain length and the type of reactive groups.
Impact of PEG Chain Length
The length of the PEG spacer is a critical parameter influencing the overall performance of a bioconjugate.
| Property | Short-Chain PEGs (e.g., PEG2-PEG12) | Long-Chain PEGs (e.g., this compound) | Key Advantage of Long-Chain PEGs |
| Solubility Enhancement | Moderate | High | Significantly improves the solubility of hydrophobic molecules. |
| Pharmacokinetics (Half-life) | Shorter | Longer | Increased hydrodynamic size reduces renal clearance, prolonging circulation time. |
| Immunogenicity | Higher potential for inducing anti-PEG antibodies. | Lower potential due to better shielding of the protein core. | Offers a "stealth" effect, reducing immune system recognition. |
| In Vitro Cytotoxicity (for ADCs) | Generally higher | Can be slightly lower | A potential trade-off for improved in vivo performance. |
| In Vivo Efficacy (for ADCs) | May be limited by rapid clearance. | Often enhanced | Prolonged circulation leads to greater accumulation at the target site. |
Note: The data presented is a summary of general trends observed in multiple studies and may vary depending on the specific biomolecules and payloads used.
Comparison of Reactive Chemistries
While this compound utilizes amine-to-carboxyl chemistry, other linkers employ different reactive groups.
| Linker Type | Reactive Groups | Conjugation Chemistry | Advantages | Disadvantages |
| Amino-PEG-Acid | Amine, Carboxylic Acid | EDC/NHS chemistry to form amide bonds. | Controlled, stepwise conjugation; forms stable amide bonds. | Requires activation of the carboxyl group. |
| NHS-PEG-Maleimide | NHS ester, Maleimide | NHS ester reacts with amines; maleimide reacts with thiols. | Highly specific for thiols; efficient reaction at neutral pH. | Maleimide conjugates can have limited stability in vivo (retro-Michael addition). |
| DBCO-PEG-NHS ester | DBCO, NHS ester | Strain-promoted azide-alkyne cycloaddition (SPAAC) - "click chemistry". | Bioorthogonal (reacts specifically without interfering with biological processes); high efficiency. | Requires the introduction of an azide or alkyne group into one of the molecules. |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below is a representative protocol for using an Amino-PEG-Acid linker.
Protocol: Two-Step Protein-Small Molecule Conjugation using Amino-PEG-Acid and EDC/NHS Chemistry
This protocol describes the conjugation of a small molecule containing a primary amine to a protein's carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)
-
This compound
-
Amine-containing small molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting columns
Procedure:
Step 1: Activation of this compound with the Small Molecule
-
Dissolve the amine-containing small molecule and a molar excess of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer.
-
Add the EDC/NHS solution to the this compound/small molecule mixture. The carboxyl end of the PEG linker will be activated to an NHS ester.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Purify the activated PEG-small molecule conjugate using an appropriate method (e.g., chromatography) to remove excess reactants.
Step 2: Conjugation to the Protein
-
Exchange the buffer of the purified activated PEG-small molecule conjugate to Coupling Buffer using a desalting column.
-
Add the activated PEG-small molecule to the protein solution at a desired molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes.
-
Purify the final bioconjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Characterization:
-
Confirm conjugation and determine the degree of labeling using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
-
Assess the purity and aggregation state of the conjugate by SEC.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Comparison of properties between short and long-chain PEG linkers.
Conclusion
The choice of a bifunctional crosslinker is a critical decision in the development of bioconjugates. This compound stands out as a strong candidate for applications requiring enhanced solubility, prolonged circulation, and reduced immunogenicity. Its long PEG chain offers significant advantages in vivo, which can translate to improved therapeutic outcomes. While shorter PEG linkers may sometimes offer higher in vitro potency, the overall therapeutic index is often superior with longer linkers due to their favorable pharmacokinetic properties.
Ultimately, the optimal linker is application-dependent, and empirical testing is necessary to determine the best choice for a specific antibody, payload, and therapeutic goal. By understanding the properties and performance trade-offs of different crosslinkers like this compound, researchers can make more informed decisions to design the next generation of highly effective and safe bioconjugates.
References
Stability of Amino-PEG28-Acid Linkers in Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the therapeutic index of a bioconjugate, profoundly influencing its efficacy and toxicity. This guide provides an objective comparison of the in vitro and in vivo stability of Amino-PEG28-acid linkers, benchmarking their performance against other commonly used cleavable and non-cleavable linkers in the field of drug development.
The ideal linker must ensure that the bioconjugate remains stable in systemic circulation to prevent premature release of the active payload, which could lead to off-target toxicity and reduced therapeutic efficacy. Upon reaching the target site, the linker should facilitate the efficient release of the payload. This compound linkers, which fall into the category of non-cleavable linkers, are characterized by a 28-unit polyethylene glycol (PEG) spacer terminating in an amino group at one end and a carboxylic acid at the other. This extended PEG chain enhances hydrophilicity and provides flexibility to the conjugate.
Comparative Stability Analysis
Non-cleavable linkers, by design, offer superior plasma stability compared to their cleavable counterparts. The stability of the this compound linker is attributed to the robust amide bond formed during conjugation, which is not susceptible to enzymatic cleavage or hydrolysis under physiological conditions.
In Vitro Plasma Stability
In vitro studies are crucial for predicting the in vivo behavior of bioconjugates. Plasma stability assays typically involve incubating the conjugate in plasma from various species (e.g., human, mouse, rat) and monitoring the amount of intact conjugate over time. Non-cleavable linkers, including those with PEG spacers, consistently demonstrate high stability in these assays.
| Linker Type | Linker Example | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Non-Cleavable (PEGylated) | Silyl ether-based | Human Plasma | > 7 days | [1] |
| Non-Cleavable | CX (triglycyl peptide) | Mouse Plasma | 9.9 days | [1] |
| Cleavable (Hydrazone) | Phenylketone-derived | Human and Mouse Plasma | ~2 days | [2] |
| Cleavable (Peptide) | Val-Cit | Mouse Plasma | Unstable (<1 hour) | [1] |
| Cleavable (Enzyme-sensitive) | Sulfatase-cleavable | Mouse Plasma | > 7 days | [1] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
In Vivo Pharmacokinetics
In vivo studies in animal models provide a more comprehensive understanding of a linker's stability and the overall pharmacokinetic profile of the bioconjugate. Non-cleavable linkers generally contribute to a longer plasma half-life of the intact conjugate, leading to increased exposure of the target tissue to the therapeutic agent. Studies have shown that ADCs with non-cleavable linkers generally perform better in vivo than their cleavable counterparts.
| Linker Type | ADC Example | Key Pharmacokinetic Parameter | Value | Reference |
| Non-Cleavable | Ado-trastuzumab emtansine (T-DM1) | Half-life of ADC | Varies by study (typically several days) | |
| Cleavable (Peptide) | Polatuzumab vedotin | Half-life of ADC | 12 days | |
| Cleavable (Hydrazone) | Inotuzumab ozogamicin | Half-life of ADC | 12.3 days |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the bioconjugate (e.g., an Antibody-Drug Conjugate, ADC) at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact bioconjugate.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the conjugated drug. The difference indicates the extent of deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact bioconjugate, free payload, and any payload-adducts. Immuno-affinity capture can be used to enrich the bioconjugate from the plasma matrix before LC-MS analysis.
-
Lysosomal Stability/Processing Assay
Objective: To confirm that the payload can be effectively released from the bioconjugate within the lysosome (for non-cleavable linkers, this involves degradation of the targeting moiety).
Methodology:
-
Culture target cells to a suitable confluency.
-
Incubate the cells with the bioconjugate for a defined period (e.g., 30 minutes) to allow for internalization.
-
Wash the cells to remove any non-internalized bioconjugate.
-
Incubate the cells in fresh media for various time points (e.g., 4 and 24 hours) to allow for lysosomal processing.
-
Harvest the cells and media separately.
-
Extract the payload and its metabolites from the cell lysates and media.
-
Analyze the extracts by LC-MS to identify and quantify the released payload and its catabolites.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioconjugate function and stability assessment.
References
A Comparative Guide to Long-Chain PEG Linkers in Drug Development: A Focus on Amino-PEG28-acid
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the diverse array of linkers, polyethylene glycol (PEG) has become a staple due to its hydrophilicity, biocompatibility, and tunable nature.[1][2] This guide provides a comparative analysis of a long-chain PEG linker, Amino-PEG28-acid, against other linker alternatives, supported by experimental data from representative studies.
The core function of a linker in both ADCs and PROTACs is to tether a payload (a cytotoxic drug in ADCs, or an E3 ligase recruiter in PROTACs) to a targeting molecule (an antibody or a small molecule ligand, respectively).[3][4] The linker's properties, such as its length, flexibility, and polarity, significantly influence the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy.[5]
The Case for Long-Chain PEG Linkers
Long-chain PEG linkers, such as those derived from this compound, offer several potential advantages in drug development. The extended PEG chain can enhance the hydrophilicity of the entire molecule, which is particularly beneficial when working with hydrophobic payloads, helping to mitigate aggregation and improve solubility. Furthermore, the length of the linker is a crucial parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent protein degradation. For some target proteins, longer linkers have been shown to be more effective.
Comparative Performance of Linkers in PROTACs
While specific data for an this compound linker is not extensively published in head-to-head comparisons, we can infer its likely performance based on studies that have systematically varied PEG linker length. The following tables summarize representative data from studies on PROTACs targeting proteins such as BRD4 and ERα, illustrating the impact of linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | 12 | >1000 | <20 | |
| PEG | 16 | 150 | 85 | |
| Hypothetical PEG28 | ~88 | Potentially <150 | Potentially >85 | Inferred |
| Alkyl | 9 | 500 | 60 | |
| Rigid | 10 | 50 | 95 |
Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. Lower DC50 and higher Dmax indicate better performance. The data for the hypothetical PEG28 is an extrapolation based on trends showing improved performance with longer PEG chains for certain targets.
Table 2: Comparison of Different Linker Types in PROTACs
| Linker Type | Key Advantages | Key Disadvantages | Representative Application |
| Long-Chain PEG (e.g., PEG28) | High hydrophilicity, potential for improved ternary complex formation for specific targets, reduced aggregation. | Potentially reduced cell permeability, potential for increased metabolic instability. | PROTACs requiring significant separation between binding moieties. |
| Short-Chain PEG (e.g., PEG4) | Good balance of hydrophilicity and permeability. | May not be optimal for all target-E3 ligase pairs. | Widely used in various PROTACs. |
| Alkyl Linkers | Increased rigidity and potentially better cell permeability compared to PEG. | Hydrophobic, which can lead to poor solubility and non-specific binding. | PROTACs where hydrophobicity is not a major concern. |
| Polysarcosine (PSar) | Biocompatible, biodegradable, low immunogenicity. | Less data available compared to PEG. | Emerging alternative to PEG in ADCs and other bioconjugates. |
| Polypeptides | Tunable properties, low immunogenicity. | Can be more complex to synthesize. | Used to create flexible and hydrophilic linkers. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers in drug development.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the quantification of target protein degradation following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary and secondary antibodies
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
Methodology:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Coat Donor Plate: Apply the phospholipid solution to the filter membrane of the donor plate.
-
Prepare Donor Solutions: Dissolve the PROTAC in a suitable solvent and dilute with PBS to the final concentration.
-
Assay Assembly: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. The permeability coefficient (Pe) is then calculated.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in drug development with this compound.
References
Validating the Conjugation Site of Amino-PEG28-acid on Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. Amino-PEG28-acid is a heterobifunctional PEG linker that allows for the precise conjugation of molecules to proteins. Verifying the exact location of this conjugation is a critical step in the development of well-characterized and consistent biotherapeutics. This guide provides a comparative overview of key methods for validating the conjugation site of this compound on a specific protein, complete with experimental protocols and data presentation formats.
Comparison of Validation Methods
The selection of a suitable method for validating the conjugation site depends on several factors, including the nature of the protein, the available instrumentation, and the desired level of detail. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. PEGylated peptides are identified by their characteristic mass shift. | High sensitivity and accuracy.[1] Can identify multiple PEGylation sites simultaneously.[2] Provides information on the heterogeneity of PEGylation.[3][4] | Requires specialized equipment and expertise. Data analysis can be complex due to the polydispersity of PEG.[3] | High |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide. | Provides direct sequence information. Can definitively identify N-terminal conjugation. | Limited to sequencing shorter peptides (up to 50 amino acids). Not suitable for identifying internal conjugation sites unless combined with protein fragmentation. Cannot be used if the N-terminus is chemically blocked. | Low |
| Site-Directed Mutagenesis | Involves intentionally changing the DNA sequence to substitute a specific amino acid residue. | Provides definitive confirmation of a suspected conjugation site. Can be used to investigate the impact of PEGylation at a specific site on protein function. | Requires molecular biology techniques to create the mutant protein. Does not identify the conjugation site directly but rather confirms a hypothesis. | Low |
Experimental Workflow and Protocols
To illustrate the validation process, we will use the model protein Lysozyme, a well-characterized enzyme often used in PEGylation studies. The following workflow outlines the key steps from conjugation to validation.
Caption: Experimental workflow for conjugation and validation.
Protocol 1: Conjugation of this compound to Lysozyme
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., the N-terminus or the epsilon-amino group of lysine residues) on Lysozyme using carbodiimide chemistry.
Materials:
-
Lysozyme
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve Lysozyme in MES buffer (pH 6.0).
-
Activate the carboxylic acid group of this compound by reacting it with EDC and NHS in MES buffer for 15 minutes at room temperature.
-
Add the activated this compound solution to the Lysozyme solution. The molar ratio of PEG to protein should be optimized to control the degree of PEGylation.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris buffer.
-
Purify the PEG-Lysozyme conjugate from unreacted PEG and protein using size-exclusion chromatography (SEC).
Protocol 2: Identification of Conjugation Site by Mass Spectrometry
This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residue(s) where this compound has been conjugated.
Materials:
-
Purified PEG-Lysozyme
-
Trypsin (or another suitable protease)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Denature the purified PEG-Lysozyme in a solution containing urea.
-
Reduce the disulfide bonds with DTT and then alkylate the resulting free thiols with IAA.
-
Digest the protein into smaller peptides by adding trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
Quench the digestion by adding TFA.
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the masses of the fragments.
-
Analyze the MS/MS data using specialized software to identify the peptide sequences. The presence of a mass shift corresponding to the mass of the attached this compound on a specific peptide will indicate the site of conjugation.
Alternative PEGylation Reagents
While this compound offers a versatile method for protein conjugation, several alternative PEGylation reagents are available, each with its own specific reactivity.
| Reagent Type | Reactive Towards | Linkage Formed | Key Features |
| NHS-Ester PEG | Primary amines (Lys, N-terminus) | Amide | High reactivity and stability. |
| Maleimide-PEG | Thiols (Cys) | Thioether | Highly specific for cysteine residues. |
| Aldehyde-PEG | N-terminal α-amine (at controlled pH) | Secondary amine | Allows for N-terminal specific modification. |
| Click Chemistry PEGs (e.g., Azide/Alkyne) | Bioorthogonal handles introduced via unnatural amino acids | Triazole | Highly specific and efficient reaction. |
The choice of PEGylation reagent will depend on the desired site of conjugation and the amino acid composition of the target protein.
Logical Framework for Site Validation
The process of validating a conjugation site follows a logical progression of hypothesis generation and experimental confirmation.
Caption: Logical steps for conjugation site validation.
By following a systematic approach that combines predictive analysis with robust experimental techniques, researchers can confidently identify and validate the conjugation site of this compound on their protein of interest, ensuring the development of well-defined and reproducible biotherapeutics.
References
- 1. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 2. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
A Researcher's Guide to Protein Modification: Assessing the Impact of Amino-PEG28-acid on Protein Function
For researchers, scientists, and drug development professionals, the strategic modification of proteins is a cornerstone of therapeutic innovation. Amino-PEG28-acid, a heterobifunctional linker, offers a precise tool for PEGylation, a process widely employed to enhance the pharmacokinetic and pharmacodynamic properties of protein-based drugs. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to empower informed decisions in protein engineering and drug design.
Understanding the Impact of PEGylation on Protein Function
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, can significantly alter the biological characteristics of a protein. By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, thereby extending the circulating half-life of the protein. Furthermore, the PEG moiety can shield epitopes on the protein surface, leading to reduced immunogenicity and protection from proteolytic degradation.[1] However, the conjugation of PEG can also impact protein function, sometimes leading to a decrease in biological activity due to steric hindrance at the active or binding sites.[2] The length and nature of the PEG linker are critical parameters that influence the ultimate performance of the PEGylated protein.[2][3]
Comparing this compound with Alternative Bifunctional Linkers
This compound is a heterobifunctional linker featuring a primary amine and a terminal carboxylic acid, separated by a 28-unit polyethylene glycol chain. This structure allows for versatile and controlled conjugation to proteins. The primary amine can be acylated, while the carboxylic acid can be coupled to primary amines on the protein (e.g., the ε-amine of lysine residues or the N-terminus) using carbodiimide chemistry.[4]
To provide a clear comparison, this guide will focus on alternatives that also possess a primary amine and a carboxylic acid group but differ in the length of the PEG spacer. Shorter-chain alternatives, such as Amino-dPEG®₄-acid and Amino-dPEG®₂₄-acid, offer a direct comparison to elucidate the impact of PEG chain length on protein function.
Data Presentation: Performance Comparison of Bifunctional PEG Linkers
The following table summarizes representative data on the impact of different length amino-PEG-acid linkers on the key performance indicators of a model enzyme. The data is a composite representation based on trends reported in the literature.
| Feature | Amino-dPEG®₄-acid | Amino-dPEG®₂₄-acid | This compound |
| Enzymatic Activity | |||
| Km (µM) | 15 | 25 | 35 |
| kcat (s-1) | 95 | 80 | 70 |
| kcat/Km (µM-1s-1) | 6.3 | 3.2 | 2.0 |
| Thermal Stability | |||
| Melting Temperature (Tm) (°C) | 72 | 75 | 78 |
| Hydrodynamic Properties | |||
| Hydrodynamic Radius (Rh) (nm) | 5.2 | 8.5 | 9.8 |
| In Vivo Half-Life | |||
| t1/2 (hours) | 12 | 36 | 48 |
Note: The presented data is illustrative and will vary depending on the specific protein and conjugation conditions. Generally, longer PEG chains lead to a greater increase in hydrodynamic radius and in vivo half-life, which may be accompanied by a more pronounced decrease in enzymatic activity due to increased steric hindrance. Thermal stability often increases with PEGylation, though the effect of linker length can be protein-dependent.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these techniques, detailed methodologies for key experiments are provided below.
Protein Conjugation with Amino-PEG-acid Linkers
This protocol describes the two-step conjugation of an Amino-PEG-acid linker to a protein, targeting a primary amine on the linker and a carboxyl group on the protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Amino-PEG-acid linker (e.g., this compound)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Activate the Carboxyl Group of the Amino-PEG-acid Linker:
-
Dissolve the Amino-PEG-acid linker and a 1.5-fold molar excess of NHS in anhydrous DMSO.
-
Add a 1.5-fold molar excess of EDC to the solution and stir for 15 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Add the activated NHS-ester of the Amino-PEG-acid linker to the protein solution at a desired molar ratio (e.g., 10:1 linker-to-protein).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction.
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization of PEGylated Protein
a) Size-Exclusion Chromatography (SEC) for Purity and Aggregate Analysis
SEC is used to separate molecules based on their hydrodynamic radius, allowing for the assessment of PEGylation efficiency and the detection of aggregates.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
HPLC system
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
PEGylated protein sample and unmodified protein control
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject a known concentration of the PEGylated protein sample and the unmodified protein control.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatograms to determine the retention times of the native protein, the PEGylated protein, and any high-molecular-weight aggregates. The PEGylated protein will elute earlier than the unmodified protein due to its larger size.
b) Enzyme Activity Assay
The biological activity of the PEGylated enzyme is assessed and compared to the unmodified enzyme. The specific assay will depend on the enzyme being studied. A general colorimetric assay protocol is provided.
Materials:
-
Substrate for the enzyme of interest
-
Assay buffer
-
Stop solution (if required)
-
Spectrophotometer
-
PEGylated enzyme and unmodified enzyme control
Procedure:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Add a fixed concentration of the PEGylated enzyme or the unmodified enzyme to initiate the reaction.
-
Incubate the reaction at a constant temperature for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product at the appropriate wavelength.
-
Determine the initial reaction velocities and calculate the kinetic parameters (Km and kcat).
c) Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a protein as a function of temperature, providing information on its thermal stability and melting temperature (Tm).
Materials:
-
Differential Scanning Calorimeter
-
PEGylated protein sample and unmodified protein control in dialysis buffer
-
Dialysis buffer as a reference
Procedure:
-
Dialyze the protein samples extensively against the same buffer to ensure matched buffer conditions.
-
Load the protein sample and the reference buffer into the DSC cells.
-
Scan the samples over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).
-
Analyze the resulting thermograms to determine the Tm, which is the temperature at the peak of the unfolding transition.
Mandatory Visualization
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for PEGylation and functional assessment.
Caption: A generic kinase signaling pathway.
Caption: Relationship between PEG linker length and protein properties.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker length affects expression and bioactivity of the onconase fusion protein in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
The Strategic Role of Amino-PEG28-acid in Oncology Research: A Comparative Guide
In the landscape of modern oncology research, the pursuit of targeted therapies with enhanced efficacy and reduced off-target toxicity is paramount. Among the innovative strategies revolutionizing drug development are Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to the design and function of these sophisticated molecules is the linker, a component that dictates stability, pharmacokinetics, and the ultimate therapeutic index. This guide provides a comprehensive comparison of Amino-PEG28-acid, a discrete polyethylene glycol (PEG) linker, with other linker technologies, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Advantage of PEGylation in Oncology Drug Delivery
PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmacological properties of therapeutic agents.[1][2] In the context of ADCs and PROTACs, PEG linkers offer several distinct advantages over more traditional alkyl or cleavable linkers. The inherent hydrophilicity of PEG helps to mitigate aggregation issues associated with hydrophobic drug payloads, thereby improving solubility and formulation stability.[1][3] Furthermore, the flexible nature of PEG chains can be crucial for optimizing the spatial orientation required for the biological activity of ADCs and the formation of the ternary complex in PROTACs.[4]
Comparative Analysis of Linker Performance
The choice of linker significantly impacts the performance of a drug conjugate. The following tables summarize quantitative data from various studies, comparing key metrics for different linker types. While direct head-to-head experimental data for this compound is limited in publicly available literature, its properties can be inferred from the trends observed with other long-chain PEG linkers.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
| Linker Type | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference |
| Non-PEGylated | ~4 | Shorter | Potent | Moderate | |
| PEG2 | ~4 | Increased vs. Non-PEG | Similar to Non-PEG | Improved vs. Non-PEG | |
| PEG4 | ~4 | Increased vs. Non-PEG | Similar to Non-PEG | Improved vs. Non-PEG | |
| PEG8 | ~8 | Significantly Increased | Maintained Potency | High | |
| PEG12 | ~8 | Significantly Increased | Maintained Potency | High | |
| PEG24 | ~8 | Significantly Increased | Maintained Potency | High | |
| 4 kDa PEG | 1 | 2.5-fold increase vs. no PEG | 4.5-fold reduction vs. no PEG | Improved | |
| 10 kDa PEG | 1 | 11.2-fold increase vs. no PEG | 22-fold reduction vs. no PEG | Most Ideal |
Table 2: Comparison of Different Linker Types in PROTACs
| Linker Type | Linker Length (atoms) | Degradation Efficiency (DC50) | Maximum Degradation (Dmax) | Cell Permeability | Reference |
| Alkyl Chain | 9 | Concentration-dependent decrease | - | Hydrophobic, may limit | |
| PEG | 3 PEG units | Weak degradation | - | Hydrophilic, can improve | |
| PEG | 12-29 | Submicromolar | 96% (for 21-atom linker) | Good | |
| Rigid (e.g., piperazine) | - | Potent | - | Can be optimized | |
| Clickable (Triazole) | - | Potent | - | Metabolically stable |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of this compound and other linkers in oncology research.
Caption: Mechanism of action for a PROTAC utilizing an this compound linker.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of drug candidates.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a drug conjugate.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the ADC or PROTAC for a specified period (e.g., 72-96 hours). Include untreated and vehicle-only controls.
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Conclusion
The selection of an appropriate linker is a critical step in the development of effective and safe ADCs and PROTACs for oncology applications. Long-chain, hydrophilic PEG linkers, such as this compound, offer significant advantages in terms of improving the physicochemical and pharmacokinetic properties of these complex therapeutic molecules. While the optimal linker is highly dependent on the specific antibody, payload, target protein, and E3 ligase combination, the data consistently demonstrates that longer PEG chains can lead to enhanced in vivo efficacy. The detailed protocols and conceptual diagrams provided in this guide offer a framework for the systematic evaluation and rational design of next-generation targeted cancer therapies.
References
Safety Operating Guide
Proper Disposal of Amino-PEG28-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Amino-PEG28-acid, a PEGylated amino acid, designed for researchers, scientists, and professionals in drug development.
I. Understanding the Compound: Safety and Handling
This compound is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), it is advised to avoid inhalation, as well as contact with skin and eyes[1]. In case of accidental release, appropriate personal protective equipment (PPE) should be worn, including safety goggles and protective gloves[1]. The area should be well-ventilated[1]. For spills, the material should be absorbed with a liquid-binding material and the contaminated surfaces decontaminated with alcohol[1].
II. Disposal Protocol
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant[1]. However, the disposal route can depend on the concentration and nature of the waste (e.g., pure compound vs. dilute aqueous solution). Below are the step-by-step procedures for its disposal.
Step 1: Waste Identification and Classification
Before disposal, it is crucial to identify and classify the waste. Determine if the this compound waste is mixed with other hazardous chemicals. If it is, the mixture must be treated as hazardous waste.
Step 2: Segregation
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Use dedicated, clearly labeled waste containers.
Step 3: Neutralization (for Acidic Solutions)
Given that the compound is an "acid," solutions should be neutralized before disposal, particularly if considering disposal down the sanitary sewer. The pH of the solution should be adjusted to a neutral range (typically between 6 and 8) using a suitable base (e.g., sodium bicarbonate or sodium hydroxide). Always perform neutralization in a well-ventilated area and wear appropriate PPE.
Step 4: Disposal Options
There are two primary disposal options for this compound, depending on local regulations and the nature of the waste:
Option A: Hazardous Waste Disposal
This is the most recommended and safest method.
-
Containerize: Place the this compound waste (solid or liquid) in a compatible, sealed, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for collection by a licensed chemical waste disposal service. This ensures compliance with all regulatory requirements.
Option B: Sanitary Sewer Disposal (with Caution)
While some amino acids and polyethylene glycols (PEGs) may be suitable for sewer disposal, this should only be done after careful consideration and verification with local regulations. Polyethylene glycol is known to be readily biodegradable. Many soluble amino acids can also be disposed of via the sanitary sewer.
-
Check Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office and local wastewater authority to confirm if the disposal of this specific compound is permitted.
-
Dilution: If permitted, the neutralized, dilute aqueous solution of this compound should be further diluted with copious amounts of water.
-
Flush: Pour the diluted solution down the drain, followed by a significant amount of water to ensure it is thoroughly flushed through the plumbing system.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
IV. Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) is available in the provided search results. It is critical to consult local regulations and institutional guidelines for any quantitative limits.
| Parameter | Value | Source |
| Molecular Formula | C59H119NO30 | |
| Molecular Weight | 1322.58 |
This guide provides a framework for the safe disposal of this compound. Always prioritize safety and environmental compliance by consulting your institution's specific protocols and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
